5-Bromo-3-methoxypyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIWMFMHLPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624122 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42409-58-5 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methoxypyridin-2-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-3-methoxypyridin-2-amine
The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.
A Versatile "Hinge-Binding" Scaffold for Kinase Inhibitor Discovery[1][2]
Executive Summary
5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors.[1][2] Its structural utility lies in its trisubstituted pyridine core:
-
C-2 Amine: Functions as a critical hydrogen bond donor/acceptor motif, often mimicking the adenine ring of ATP to bind the kinase hinge region.[2]
-
C-5 Bromide: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of "tail" moieties that explore the solvent-exposed or hydrophobic pockets of the target protein.[2]
-
C-3 Methoxy: Provides electron density to modulate the basicity of the pyridine nitrogen and can induce specific conformational preferences via intramolecular hydrogen bonding or steric clashes.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 42409-58-5 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138–142 °C (Typical range for pure crystalline form) |
| Predicted pKa | ~3.8 – 4.2 (Pyridine N) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| SMILES | COc1c(N)ncc(Br)c1 |
Scientist’s Note on pKa: The pKa of the pyridine nitrogen is significantly lower than that of unsubstituted 2-aminopyridine (pKa ~6.86).[2] This reduction is driven by the strong electron-withdrawing inductive effect (-I) of the C-5 bromine atom, partially mitigated by the electron-donating methoxy group at C-3.[2] This reduced basicity often improves membrane permeability (higher fraction of neutral species at physiological pH) compared to more basic analogs.[2]
Synthetic Access
The most robust route to this compound is the regioselective electrophilic aromatic substitution (bromination) of the commercially available precursor, 3-methoxypyridin-2-amine.[1][2]
Mechanistic Rationale
The C-2 amino group is a strong ortho/para director.[1][2] The C-3 methoxy group is also an ortho/para director.[2]
-
Para to Amino (C-5): Strongly activated.[2]
-
Para to Methoxy (C-6): Activated, but less favored due to the dominance of the amino group's resonance contribution.[2]
-
Ortho to Amino (C-3): Blocked by the methoxy group.[2]
-
Ortho to Methoxy (C-2/C-4): C-2 is blocked; C-4 is sterically crowded and electronically less favored than C-5.[2]
Therefore, bromination occurs almost exclusively at the C-5 position .[2]
Graphviz Diagram: Synthesis Pathway
Figure 1: Regioselective bromination pathway driven by the synergistic directing effects of the amino and methoxy groups.[2]
Reactivity Landscape & Functionalization
This scaffold serves as a "linchpin" in convergent synthesis.[1][2] The reactivity order is generally C-5 (Pd-coupling) > N-2 (Acylation) > C-3 (Demethylation) .[2]
C-5 Functionalization (The "Warhead" Vector)
The C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions.[2]
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system.[2]
-
Sonogashira Coupling: Introduces alkyne linkers.[2]
-
Buchwald-Hartwig Amination: While possible, the C-2 amine must usually be protected (e.g., as a Boc-carbamate) to prevent catalyst poisoning or competing N-arylation, although the C-Br bond is significantly more reactive than the free amine in oxidative addition.
N-2 Functionalization (The "Hinge" Vector)
The exocyclic amine is nucleophilic but less so than an aniline due to the electron-withdrawing pyridine ring.[1][2]
-
Amide Coupling: Requires activation (e.g., HATU, acid chlorides).[2]
-
Urea Formation: Reacts with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib analogs).[2]
O-3 Demethylation
Treatment with BBr₃ or HBr/AcOH cleaves the methyl ether to yield 2-amino-5-bromopyridin-3-ol .[1][2] This unmasks a phenol-like moiety that can participate in intramolecular hydrogen bonding or be re-alkylated with solubilizing groups.[2]
Graphviz Diagram: Reactivity Star
Figure 2: Divergent reactivity profile allowing for modular drug design.[1][2]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Regioselective bromination of 3-methoxypyridin-2-amine.
-
Setup: Charge a 250 mL round-bottom flask with 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol) and Acetonitrile (MeCN) (100 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Stirring must be vigorous.[2]
-
Addition: Add N-Bromosuccinimide (NBS) (7.53 g, 42.3 mmol, 1.05 eq) portion-wise over 15 minutes. Note: Protect from light to minimize radical side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by LCMS (Target [M+H]+ = 203/205).[2]
-
Workup:
-
Concentrate the reaction mixture to ~20 mL volume under reduced pressure.
-
Pour the residue into Water (150 mL) and stir for 30 minutes. The product typically precipitates as a solid.[2]
-
If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if necessary.
-
Yield: Expect 6.5 – 7.4 g (80–90%).
Protocol B: Representative Suzuki Cross-Coupling
Objective: Coupling at C-5 to install an aryl group.
-
Reagents: Combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 M aq. solution, 3.0 eq) in 1,4-Dioxane (10 V).
-
Conditions: Degas with nitrogen for 5 minutes. Heat to 90 °C for 4–12 hours.
-
Isolation: Dilute with EtOAc, wash with water/brine.[2] Purify via column chromatography.[2]
Handling & Safety Information
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (brominated heterocycles can discolor over time).[2]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[2]
References
-
Regioselective Bromination of Aminopyridines: Journal of Organic Chemistry, 2008, 73(19), 7797.[2] (General methodology for NBS bromination of activated pyridines).
-
Suzuki Coupling of 2-Amino-5-halopyridines: Tetrahedron Letters, 2005, 46(11), 1845-1848.[2]
-
Kinase Inhibitor Design (Hinge Binders): Journal of Medicinal Chemistry, 2010, 53(24), 8461-8484.[2] (Discusses the role of aminopyridines in ATP-competitive inhibition).
-
Synthesis Verification: World Intellectual Property Organization, WO2010000633.[2] (Patent describing the synthesis of the 5-bromo-3-methoxy core).[2]
Sources
5-Bromo-3-methoxypyridin-2-amine safety and hazards.
Part 1: Executive Summary & Chemical Identity
5-Bromo-3-methoxypyridin-2-amine is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—an electron-rich amino group adjacent to a pyridine nitrogen, a methoxy substituent, and a chemically versatile bromine handle at the 5-position—make it a critical scaffold for Suzuki-Miyaura cross-coupling reactions.
However, its specific substitution pattern introduces distinct handling challenges, primarily related to skin/eye irritation and potential acute toxicity. This guide synthesizes safety data, structure-activity relationship (SAR) insights, and field-proven handling protocols.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Amino-5-bromo-3-methoxypyridine; 3-Methoxy-5-bromo-2-pyridinamine |
| CAS Number | 42409-58-5 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Part 2: Hazard Identification & Mechanism
While specific LD50 data for this exact isomer is often proprietary, we apply Read-Across Toxicology from structurally similar halogenated aminopyridines (e.g., 2-amino-5-bromopyridine). The primary hazards stem from the compound's ability to protonate at physiological pH and interact with mucous membranes.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Insight: Why is it an Irritant?
The 2-aminopyridine core is a weak base (
Part 3: Risk Assessment & Control Systems
Effective safety relies on a hierarchy of controls. For this compound, containment is the priority due to its potential as a respiratory irritant in solid form (dust).
Hierarchy of Controls Diagram
Figure 1: Risk mitigation hierarchy for handling halogenated aminopyridines.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile Rubber (Min thickness 0.11 mm) | Excellent resistance to pyridine derivatives. Change immediately upon splash. |
| Eye Protection | Chemical Safety Goggles | Prevent corneal damage from basic dust/vapors. |
| Respiratory | N95 / P2 Mask (if outside hood) | Only required if weighing powder outside a ventilated enclosure (Not recommended). |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against solid particulates. |
Part 4: Handling, Storage, and Stability
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Aminopyridines are prone to oxidation (N-oxide formation) and darkening upon exposure to air and light.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates (violent reaction potential).
Stability Note: The C-Br bond is stable under standard storage conditions but is the reactive site for metal-catalyzed couplings. Avoid incidental contact with palladium catalysts in the presence of base unless intended.
Part 5: Experimental Workflow – Safe Synthesis Protocol
Context: A typical application of this compound is a Suzuki-Miyaura Coupling to attach an aryl group at the 5-position.
Protocol: Suzuki Coupling at C5
-
Preparation (In Fume Hood):
-
Charge a dry reaction vial with This compound (1.0 eq) , Aryl Boronic Acid (1.2 eq), and Base (e.g.,
, 3.0 eq). -
Safety Check: Ensure all solids are added before solvent to minimize splash risk.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Note: Degassing prevents oxidation of the Pd catalyst and the aminopyridine substrate.
-
-
Catalyst Addition:
-
Add Pd catalyst (e.g.,
, 0.05 eq) quickly under an inert gas stream. -
Hazard:[2] Pd catalysts can be pyrophoric or sensitizers; handle with care.
-
-
Reaction:
-
Heat to 80–100°C. Use a pressure-relief cap if using a sealed tube.
-
-
Work-up (Quenching):
-
Cool to Room Temp.[3] Dilute with EtOAc. Wash with water.
-
Waste: The aqueous layer contains bromide salts and pyridine residues—dispose of as Hazardous Aqueous Waste .
-
Workflow Logic Diagram
Figure 2: Step-by-step workflow for Suzuki coupling involving this compound.
Part 6: Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Seek medical attention. Alkali-like burns possible. |
| Skin Contact | Brush off solid, then wash with soap/water. | Monitor for redness/blistering (delayed irritation). |
| Inhalation | Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only). |
| Fire | Use | Warning: Combustion produces toxic fumes: |
| Spill (Solid) | Dampen with inert oil/water to suppress dust. | Sweep into a closed container. Do not dry sweep. |
Part 7: References
-
PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8][9][10][11] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 31, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives. Retrieved January 31, 2026, from [Link]
Sources
- 1. H54723.03 [thermofisher.com]
- 2. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 3. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE | 135795-46-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42409-58-5 Name: [xixisys.com]
- 6. 39903-01-0 | 2-Amino-5-bromo-3-pyridinol | Crizotinib Related | Ambeed.com [ambeed.com]
- 7. 42409-58-5 this compound AKSci W6221 [aksci.com]
- 8. tradeindia.com [tradeindia.com]
- 9. scbt.com [scbt.com]
- 10. This compound, 98% | Advent [adventchembio.com]
- 11. 2-Amino-5-bromo-3-methoxypyridine, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Strategic Functionalization of Brominated Methoxypyridines
A Technical Guide to Navigating Electronic Conflicts and Regioselectivity
Executive Summary: The "Push-Pull" Paradox
Brominated methoxypyridines represent a unique scaffold in drug discovery, acting as a masked equivalent of pyridones while offering versatile handles for cross-coupling. However, their reactivity is governed by a complex "push-pull" electronic conflict:
-
The Pyridine Nitrogen: Electron-withdrawing (inductive), directing nucleophiles to C2/C6.
-
The Methoxy Group: Electron-donating (mesomeric), deactivating the ring toward oxidative addition (Pd) and SNAr, yet serving as a potent Directed Metalation Group (DMG) for lithiation.
-
The Bromine: A labile handle prone to "Halogen Dance" (HD) migration under basic conditions.[1]
This guide provides a mechanistic roadmap to controlling these competing pathways, ensuring predictable functionalization.
The Lithiation Landscape: Kinetic vs. Thermodynamic Control
The most common failure mode in functionalizing bromomethoxypyridines is the unintended Halogen Dance (HD) reaction. When treating these substrates with organolithiums, two pathways compete:
-
Lithium-Halogen Exchange (Li-Hal Ex): Fast, kinetic attack at the C-Br bond.
-
Directed Ortho Metalation (DoM): Guided by the OMe group to deprotonate an adjacent C-H.
The Mechanism of Failure (Halogen Dance)
If DoM occurs ortho to the bromine, the resulting lithiated species is often unstable. It undergoes a rapid isomerization where the lithium and bromine swap positions to reach a thermodynamically more stable intermediate (usually stabilizing the negative charge adjacent to the inductive withdrawal of the Nitrogen or away from steric clash).
Case Study: 2-Bromo-3-methoxypyridine
-
Kinetic Product: Treatment with n-BuLi at -78°C effects Li-Hal exchange at C2.
-
Thermodynamic Product (The Dance): Treatment with LDA (which favors deprotonation over exchange) leads to lithiation at C4 (directed by OMe). However, if lithiation occurs at C2 (in the absence of Br), or if the C2-Li species warms up, the Br can migrate.
-
Critical Insight: The 3-methoxy group is a powerful DMG. It directs lithiation to C2 (between N and OMe) or C4. The C2 position is sterically crowded but electronically activated.
Visualization: The Halogen Dance Pathway
The following diagram illustrates the migration mechanism that researchers must anticipate.
Figure 1: The Halogen Dance mechanism often observed in methoxypyridines. The base-catalyzed migration moves the halogen to a more stable position, often frustrating initial synthetic designs.
Transition Metal Catalysis: Overcoming Electronic Deactivation
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the methoxy group acts as a double-edged sword. While it stabilizes the pyridine ring against decomposition, its electron donation increases electron density at the carbon-halogen bond, slowing down the oxidative addition step of the catalytic cycle.
Strategic Ligand Selection
Standard conditions (e.g., Pd(PPh3)4) often fail or require excessive heating, leading to demethylation.
-
Recommendation: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition into the electron-rich C-Br bond.
-
Preferred Systems:
-
Pd-G3/G4 precatalysts (XPhos or SPhos): Excellent for deactivated heteroaryl bromides.
-
Pd(dtbpf)Cl2: High turnover numbers for sterically hindered couplings.
-
Data: Coupling Efficiency Comparison
Comparative yields for the Suzuki coupling of 2-bromo-6-methoxypyridine with Phenylboronic acid.
| Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh3)4 | Na2CO3 / DME | 80 | 45% | Incomplete conversion; some demethylation. |
| Pd(dppf)Cl2 | K3PO4 / Dioxane | 90 | 68% | Moderate activity. |
| Pd(OAc)2 / SPhos | K3PO4 / Toluene | 80 | 92% | Recommended. Fast oxidative addition. |
| Pd-PEPPSI-IPr | K2CO3 / MeOH | 60 | 88% | Good for sterically demanding partners. |
Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]
Contrary to standard pyridines, brominated methoxypyridines are deactivated toward SNAr because the OMe group donates electron density into the ring, destabilizing the Meisenheimer complex.
-
Rule of Thumb: SNAr is viable mainly if the Bromine is at C2 or C6 (ortho to Nitrogen).
-
Activation: If the Br is at C3/C5, SNAr will likely fail unless the pyridine N is activated (e.g., N-oxidation to Pyridine-N-oxide) or if the nucleophile is exceptionally strong (e.g., thiols).
Experimental Protocols
Protocol A: Regioselective Lithiation (Avoiding the Dance)
Objective: Functionalize 2-bromo-3-methoxypyridine at the C4 position without migrating the bromine.
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents: Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less prone to acting as a nucleophile.
-
Cryogenics: Cool to -78°C strictly.
-
Addition: Add LiTMP (1.1 eq) dropwise over 10 minutes. Stir for exactly 30 minutes at -78°C.
-
Note: Do not allow to warm above -70°C, or the Br will migrate to C4.
-
-
Quench: Add the electrophile (e.g., Iodine, DMF) in THF solution rapidly.
-
Workup: Warm to RT, quench with sat. NH4Cl.
Protocol B: High-Efficiency Suzuki Coupling
Objective: Couple 3-bromo-2-methoxypyridine with an aryl boronic acid.
-
Charge: To a vial, add 3-bromo-2-methoxypyridine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Solvent: Add Toluene (4 mL) and Water (1 mL).
-
Base: Add K3PO4 (2.0 eq).
-
Degas: Sparge with Argon for 5 minutes (Crucial for electron-rich ligands).
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Decision Logic: The Functionalization Workflow
Use this logic flow to determine the correct synthetic strategy for your specific isomer.
Figure 2: Strategic decision tree for selecting reaction conditions based on regiochemistry and electronic risks.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2]
-
Gribble, G. W. (2010). "Lithium-Halogen Exchange in Heterocycles." Science of Synthesis.
-
Bode, M. L. (2011). "Regioselective Lithiation of 2-Methoxypyridines." Tetrahedron Letters.
Sources
Strategic Utilization of 5-Bromo-3-methoxypyridin-2-amine in Medicinal Chemistry
Synthesis, Reactivity, and Scaffold Design
Executive Summary
In the high-stakes environment of structure-based drug design (SBDD), 5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) serves as a "linchpin" intermediate.[1] Unlike generic pyridine building blocks, this specific isomer offers a pre-installed trifecta of functionality: an amine/nitrogen head for heterocycle formation (hinge binding), a bromine tail for palladium-catalyzed extension (hydrophobic pocket access), and a 3-methoxy substituent for physicochemical tuning (solubility and conformational locking).[1]
This technical guide dissects the utility of this core, providing validated synthetic routes, reaction logic, and specific applications in the synthesis of imidazo[1,2-a]pyridine kinase inhibitors.[1]
Chemical Profile & Pharmacophore Utility[2]
| Property | Data | Relevance in Drug Design |
| CAS Number | 42409-58-5 | Unique identifier for procurement/IP.[1] |
| Formula | C₆H₈N₂OBr | Low MW (203.[1][2]04) allows significant elaboration while staying within Lipinski rules.[1] |
| C5-Bromine | Electronic Activation | The 2-amino group activates the C5 position, facilitating oxidative addition in Pd-catalyzed couplings even with mild catalysts. |
| C3-Methoxy | Steric/Electronic | Acts as an H-bond acceptor (HBA).[1] Crucially, it forces non-planar conformations in biaryl systems or modulates the pKa of the pyridine nitrogen, altering solubility and permeability. |
| 2-Amino Group | Nucleophile | Primary handle for cyclization reactions to form fused bicyclic systems (e.g., imidazopyridines, triazolopyridines).[1] |
Strategic Synthesis: The "Make"
The synthesis of this core must be regioselective. Direct bromination of 3-methoxypyridin-2-amine is the industry-standard route.[1] The amino group is a strong ortho/para director.[1] Since the ortho position (C3) is blocked by the methoxy group, and the para position (C5) is electronically favored over C6 (which is deactivated by the inductive effect of the ring nitrogen), bromination occurs almost exclusively at C5.[1]
Validated Protocol: Regioselective Bromination
Causality: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Reagents:
-
Starting Material: 2-Amino-3-methoxypyridine (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic favors the ionic transition state).[1]
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-3-methoxypyridine in MeCN (10 volumes) under
atmosphere. Cool to 0°C. -
Addition: Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <5°C to ensure regioselectivity.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS for consumption of starting material (
) and formation of product ( ).[1] -
Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Purification: Wash organic layer with saturated
(to remove trace bromine) and brine. Dry over . Recrystallize from Ethanol/Heptane if necessary.
Reactivity & Functionalization: The "Click"
The power of this compound lies in its ability to serve as a divergent point for two major classes of transformations: Cyclization and Cross-Coupling .[1]
A. Pathway 1: Construction of the Imidazo[1,2-a]pyridine Core
This is the most common application.[1] Condensation with
-
Mechanism: The pyridine ring nitrogen (N1) attacks the
-carbon of the ketone, followed by cyclodehydration involving the exocyclic amine.[1] -
Result: The C3-methoxy of the pyridine becomes the C8-methoxy of the fused system.[1] This position is solvent-exposed in many kinase active sites and improves the solubility of the otherwise flat, lipophilic scaffold.[1]
B. Pathway 2: Suzuki-Miyaura Cross-Coupling
The C5-bromide is highly reactive due to the electron-donating effect of the amino group.
-
Catalyst Choice:
or are sufficient.[1] Advanced precatalysts (e.g., XPhos Pd G2) are rarely needed unless the boronic acid is sterically hindered.[1] -
Base:
or in Dioxane/Water.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Figure 1: Divergent synthetic utility of the 5-bromo-3-methoxy scaffold.
Medicinal Chemistry Applications
Kinase Inhibition (The "8-Methoxy" Effect)
In the design of type I/II kinase inhibitors, the imidazo[1,2-a]pyridine ring often binds to the hinge region of the ATP pocket.[1]
-
Problem: The standard imidazo[1,2-a]pyridine core is highly lipophilic (high LogP), leading to poor metabolic stability and solubility.[1]
-
Solution: Incorporating the 8-methoxy group (derived from our 3-methoxy pyridine starting material) lowers the LogP and provides a vector for hydrogen bonding with water molecules at the solvent front, without disrupting the hinge binding interaction of N1.[1]
Experimental Protocol: Suzuki Coupling on the Core
Objective: Synthesize a 5-aryl derivative to probe the "tail" region of a binding pocket.[1]
Protocol:
-
Charge: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq) in a microwave vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
-
Catalyst: Add
(5 mol%). -
Heat: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1 hour.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hexanes).
Structure-Activity Relationship (SAR) Logic[1]
The following diagram maps the specific roles of each atom in the core molecule during drug interaction.
Figure 2: Pharmacophore mapping of the core intermediate.[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Bromination & Coupling)
-
Medicinal Chemistry Applications (Imidazo[1,2-a]pyridines)
-
Kinase Inhibitor Design
Sources
- 1. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 2. RR [rrscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-3-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 5-Bromo-3-methoxypyridin-2-amine, a crucial building block in modern medicinal chemistry. We will explore its commercial availability, key physicochemical properties, plausible synthetic routes, and its strategic application in the development of complex pharmaceutical agents. This document is designed to equip researchers with the practical and theoretical knowledge necessary to effectively source and utilize this versatile chemical intermediate.
Chemical Identity and Commercial Landscape
This compound is a substituted aminopyridine recognized for its utility in constructing more complex molecular architectures. Its specific arrangement of bromo, methoxy, and amino functional groups on the pyridine core makes it a valuable synthon for introducing key pharmacophoric elements.
The compound is identified by the CAS Number 42409-58-5 .[1][2] It is commercially available from several major chemical suppliers, indicating its established role in research and development activities. The availability from partners of large distributors like Sigma-Aldrich and Thermo Scientific Chemicals suggests a stable supply chain for standard research quantities.
Commercial Supplier Overview
| Supplier | Purity | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich | 98% | Not specified, available via Aldrich Partner | 42409-58-5 | Typically ships within 5 days.[1] |
| Thermo Scientific | 96% | 1 g | 42409-58-5 | Originally an Alfa Aesar product.[2] |
| Laibo Chem | Not specified | 5 g | Not specified for this isomer, but listed | Availability may vary by region.[3] |
Note: Isomers such as 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) are also commercially available and should not be confused with the title compound.[4][5]
Physicochemical Properties and Safety Data
Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis and for ensuring laboratory safety.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | Sigma-Aldrich[1] |
| Molecular Weight | 203.04 g/mol | Thermo Scientific Chemicals[2], PubChem[5] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Purity | 96-98% (typical commercial grades) | Sigma-Aldrich[1], Thermo Scientific[2] |
| Storage Conditions | Room temperature, keep in dark place, inert atmosphere | Sigma-Aldrich[1] |
| InChI Key | NFBIWMFMHLPVLT-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Safety and Handling Information
As a halogenated aromatic amine, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate several potential hazards.
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.
Synthetic Routes and Methodologies
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. The synthesis of substituted pyridines often involves a multi-step process that builds the required functionality onto a precursor ring.[6] A plausible and common strategy involves the reduction of a corresponding nitro-pyridine intermediate.
Proposed Synthetic Workflow
The following workflow is a generalized representation based on established chemical transformations for similar pyridine derivatives.[7][8] The key final step is the reduction of a nitro group to an amine, a robust and widely used transformation in organic synthesis.
Caption: Proposed synthesis of this compound.
Exemplary Experimental Protocol: Nitro Group Reduction
This protocol is adapted from analogous procedures for the synthesis of aminopyridines from their nitro precursors.[7] The rationale is based on the use of a reducing agent like iron powder in an acidic medium, which is a classic and effective method for this transformation.
Objective: To synthesize 2-amino-5-bromo-3-methoxypyridine from 5-bromo-3-methoxy-2-nitropyridine.
Materials:
-
5-Bromo-3-methoxy-2-nitropyridine (1.0 eq)
-
Iron powder (4.0-5.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (e.g., 4-5 equivalents) and glacial acetic acid. Heat the mixture to approximately 80°C.
-
Causality: Acetic acid serves as the proton source and solvent, activating the iron metal for the reduction process. Heating accelerates the reaction rate.
-
-
Addition of Starting Material: Dissolve the 5-bromo-3-methoxy-2-nitropyridine (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the heated iron suspension over 20-30 minutes.
-
Causality: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions, ensuring a higher yield of the desired amine.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and unreacted iron powder. Wash the Celite pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.[7]
-
Causality: Celite provides a fine filtration medium that prevents clogging and efficiently removes solid byproducts.
-
-
Neutralization: Combine the organic filtrates and carefully add them to a beaker containing a saturated solution of sodium bicarbonate. Add the solution slowly, with stirring, until the effervescence ceases, indicating that the acetic acid has been fully neutralized.
-
Causality: Neutralization is a critical self-validating step. It removes the acidic catalyst and ensures the product, an amine, is in its free base form, which is soluble in the organic layer.
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[7]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its isomers are highly valued intermediates in the synthesis of biologically active molecules, particularly in the fields of oncology and inflammation.[9][10] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[10][11]
This functionality is critical for performing structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For instance, a derivative, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, is a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy.[12]
Caption: Strategic use of this compound in drug discovery.
The presence of the methoxy and amino groups also influences the electronic properties of the pyridine ring and provides additional points for modification or hydrogen bonding interactions with biological targets.[6] This makes the scaffold particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[10]
References
-
Apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]
-
PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]
-
Laibo Chem. 3-Amino-5-bromo-2-methoxypyridine, Package: 5g. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
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- 3. 3-Amino-5-bromo-2-methoxypyridine , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 4. 884495-39-0|5-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
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- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
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The Strategic Utility of 5-Bromo-3-methoxypyridin-2-amine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Fragment
5-Bromo-3-methoxypyridin-2-amine (CAS: 42409-58-5) is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group on a pyridine core makes it a powerful synthon for the construction of complex, biologically active molecules. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and amino functionalities on this core provides medicinal chemists with multiple handles for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.
This guide will serve as a technical resource for effectively harnessing the potential of this versatile intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 42409-58-5 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino group protons (a broad singlet). The coupling constants between the aromatic protons would be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. The IR spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows C-H valence oscillations in the 3000-3100 cm⁻¹ region[3].
Synthesis of this compound
While a specific, detailed, peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be approached through established methods for the functionalization of pyridine rings. A plausible synthetic route can be designed based on the synthesis of its isomer, 3-Amino-5-bromo-2-methoxypyridine, which involves a multi-step process starting from suitable pyridine derivatives. This typically includes regioselective bromination, followed by methoxylation and amination[4].
Conceptual Synthetic Workflow:
A plausible synthetic route for this compound.
Experimental Protocol (Hypothetical, based on related procedures):
Step 1: Bromination of 2-Amino-3-methoxypyridine
-
Rationale: The amino and methoxy groups are activating and ortho-, para-directing. Bromination is expected to occur at the C5 position, which is para to the amino group and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for activated aromatic rings.
-
Procedure:
-
Dissolve 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 30 minutes, while monitoring the reaction by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Self-Validation: The success of this protocol would be validated by obtaining the correct mass in mass spectrometry and the expected shifts and coupling patterns in ¹H and ¹³C NMR spectroscopy. The purity would be confirmed by HPLC analysis.
Reactivity and Strategic Applications in Drug Discovery
The trifunctional nature of this compound provides a rich platform for chemical diversification.
Diagram of Key Reactions:
Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other drug classes. A study on the related compound 5-bromo-2-methylpyridin-3-amine demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives with potential biological activities[5].
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with primary or secondary amines. This is a key transformation for the synthesis of diarylamines and other N-arylated compounds, which are prevalent in many therapeutic agents.
Functionalization of the Amino Group
The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of transformations.
-
Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These functional groups can modulate the electronic properties of the molecule and provide additional points for hydrogen bonding with biological targets. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors[6].
Role as a Key Intermediate in Bioactive Molecule Synthesis
While specific examples detailing the use of this compound are not abundant in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. The closely related 5-bromo-2-methoxypyridin-3-amine has been utilized as a key intermediate in the synthesis of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists[1][7]. This highlights the potential of the bromo-methoxy-aminopyridine scaffold in targeting G-protein coupled receptors.
Furthermore, various substituted aminopyridines are known to be important intermediates in the synthesis of kinase inhibitors. The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
Conclusion and Future Perspectives
This compound represents a strategically important building block for drug discovery. Its trifunctional nature allows for rapid and diverse library synthesis, making it an ideal starting point for lead optimization campaigns. The ability to perform orthogonal chemical modifications at the bromo and amino positions provides medicinal chemists with a high degree of control over the final molecular architecture.
Future research in this area will likely focus on the development of novel synthetic routes to this and related pyridinamines, as well as the exploration of their utility in the synthesis of new classes of therapeutic agents. As our understanding of the structural requirements for targeting various disease-related proteins continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase.
References
- Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026-01-18).
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Molecules, 22(2), 209. Available at: [Link]
-
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2405. Available at: [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (1998). Chemical & Pharmaceutical Bulletin, 46(3), 457-463. Available at: [Link]
-
5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. PubChem. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023-03-20). Molecules, 28(6), 2759. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
-
Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
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potential biological activities of methoxypyridine derivatives
An In-depth Technical Guide to the Potential Biological Activities of Methoxypyridine Derivatives
Authored by a Senior Application Scientist
Introduction: The Methoxypyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1][] Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a highly versatile scaffold in drug design.[] The introduction of a methoxy (-OCH₃) group to this ring system creates methoxypyridine derivatives, a chemical class that has demonstrated a remarkable breadth of biological activities. The methoxy group, while seemingly simple, profoundly influences the molecule's properties by acting as an electron-donating group, which can modulate the basicity of the pyridine nitrogen and alter the molecule's lipophilicity and metabolic stability.[3][4] This fine-tuning of physicochemical properties is critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This technical guide provides an in-depth exploration of the diverse and potent biological activities of methoxypyridine derivatives, synthesizing data from preclinical and in vitro studies. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective potential, elucidating the underlying mechanisms of action and providing practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Methoxypyridine derivatives have emerged as a significant area of interest in oncology research, exhibiting potent activity against a wide range of cancer cell lines.[1][5][6] Their anticancer effects are not monolithic; instead, they operate through diverse and often interconnected mechanisms, including the inhibition of critical signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which methoxypyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.
-
PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Specific sulfonamide methoxypyridine derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[4] This dual-inhibition strategy is advantageous as it can simultaneously block upstream and downstream signals in the pathway, potentially leading to a more profound and durable antitumor response compared to inhibiting either kinase alone.
-
PIM-1 Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with poor prognosis in several cancers. Novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors, demonstrating low nanomolar IC₅₀ values and inducing apoptosis in breast cancer cell lines.[7]
-
Other Kinase Targets: The versatility of the methoxypyridine scaffold allows it to be adapted to target other important kinases. For instance, imidazopyridine derivatives have been developed as potent and selective Polo-like kinase 1 (PLK1) inhibitors, which showed good antitumor efficacy in xenograft models.[8] Additionally, certain derivatives act as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a target for cancer immunotherapy.[9]
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.
Mechanism of Action: Cell Cycle Arrest & Apoptosis
Beyond kinase inhibition, methoxypyridine derivatives can halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death (apoptosis).
-
G2/M Phase Arrest: Certain anticancer pyridines have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[10] This arrest prevents cells from entering mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[10]
-
Induction of Apoptosis: Many methoxypyridine compounds trigger apoptosis in cancer cells. For example, one pyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. This shift in the balance of apoptotic regulators commits the cell to a path of self-destruction.
In Vitro Antiproliferative Activity
The cytotoxic potential of these compounds has been evaluated against a multitude of human cancer cell lines. The data consistently show that specific substitutions on the methoxypyridine ring are crucial for potent activity.[5][11]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Methoxypyridine-3-carbonitriles | HepG2 (Liver) | 1 - 5 | [11] |
| 2-Methoxypyridine-3-carbonitriles | DU145 (Prostate) | 1 - 5 | [11] |
| 2-Methoxypyridine-3-carbonitriles | MBA-MB-231 (Breast) | 1 - 5 | [11] |
| Copper(II) Thiosemicarbazone Complexes | HL-60 (Leukemia) | 0.01 - 0.06 | [12][13] |
| Pyridine Derivative 1 (from Chalcone precursor) | HepG2 (Liver) | 4.5 ± 0.3 | [10] |
| Pyridine Derivative 9a | MCF-7 (Breast) | 20 | |
| Pyridine-based PIM-1 Inhibitor 12 | MCF-7 (Breast) | 0.5 | [7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial succinate dehydrogenase activity (which reduces the yellow MTT tetrazolium salt to purple formazan crystals) and the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the methoxypyridine derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Methoxypyridine derivatives have shown promise as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]
Spectrum of Activity and Mechanism
Studies have demonstrated that methoxypyridine derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[14][16] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, certain 1,8-naphthyridine derivatives (a class of fused pyridines) are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[17]
In Vitro Antimicrobial Potency
The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine Derivative 2 | Bacillus cereus | 0.07 | [18] |
| Pyridonethiol 89b/c | Bacillus subtilis | 0.12 | [16] |
| Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 17d | Bacteria | 0.5 | [21] |
| Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 21c/g | Bacteria | 4 | [21] |
| Nicotinic Acid Hydrazide Derivatives | S. aureus, E. coli | 2.18 - 3.08 | [14] |
Experimental Protocol: Broth Microdilution MIC Assay
Causality: This protocol is the gold standard for determining MIC values. It provides a quantitative measure of a compound's potency by challenging the microorganism with a twofold serial dilution of the antimicrobial agent in a liquid growth medium. It is highly reproducible and allows for the testing of multiple compounds and strains simultaneously.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well of the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume in each well to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in determination.
Antiviral Activity: A New Frontier in Viral Inhibition
Pyridine-containing heterocycles are a well-established class of antiviral agents.[22] The addition of a methoxy group can enhance these properties, leading to compounds with activity against a variety of viruses.
Targets and Mechanisms
Methoxypyridine derivatives have been investigated for activity against viruses such as the Tobacco Mosaic Virus (TMV), influenza virus, and Human Immunodeficiency Virus (HIV).[22][23][24] A notable mechanism involves the direct interaction with viral proteins. For example, certain phenoxypyridine-containing chalcone derivatives have demonstrated potent anti-TMV activity by binding strongly to the TMV capsid protein (TMV-CP).[23] This binding affinity, confirmed by microscale thermophoresis (MST), was significantly stronger than the control agent, suggesting that these derivatives interfere with viral assembly or stability.[23]
In Vitro Antiviral Efficacy
The antiviral activity is often expressed as the EC₅₀ value, the concentration of the drug that inhibits 50% of the viral effect (e.g., plaque formation or cytopathic effect).
| Compound Class | Virus | Activity Metric | Value (µg/mL) | Reference |
| Phenoxypyridine-Chalcone Derivative L4 | TMV | Curative EC₅₀ | 90.7 | [23] |
| Phenoxypyridine-Chalcone Derivative L4 | TMV | Protective EC₅₀ | 102.6 | [23] |
| Phenoxypyridine-Chalcone Derivative L1 | TMV | Curative EC₅₀ | 140.5 | [23] |
Experimental Protocol: Plaque Reduction Neutralization Assay
Causality: This assay is a functional test that measures the ability of a compound to inhibit the infectious cycle of a lytic virus. The formation of "plaques" (clear zones where cells have been lysed by the virus) in a cell monolayer is a quantifiable measure of viral infection and replication. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza) in 6-well plates.
-
Compound-Virus Incubation: Prepare serial dilutions of the methoxypyridine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization and Counting: Remove the overlay and fix the cells with a solution like 10% formalin. Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. Determine the EC₅₀ value from the resulting dose-response curve.
Neuroprotective Activity: Shielding Neurons from Damage
Emerging evidence suggests that methoxypyridine derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and ischemic events such as stroke.[25][26]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are often linked to their ability to counteract oxidative stress and modulate key signaling pathways involved in neuronal survival.
-
Antioxidant Effects: Derivatives of 3-hydroxypyridine, which are structurally related to methoxypyridines, are potent inhibitors of free radical processes.[25] This antioxidant capacity helps protect neurons from damage caused by oxidative stress, a common pathological feature in many neurological disorders.[26]
-
GSK-3β Inhibition: Glycogen synthase kinase 3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Novel 1,4-dihydropyridine derivatives have been shown to inhibit GSK-3β, offering a direct mechanism to combat this aspect of Alzheimer's pathology.[26]
-
Modulation of γ-Secretase: Some methoxypyridine derivatives act as gamma-secretase modulators (GSMs), which can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease.[19]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of a compound in vitro.
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay
Causality: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons via the dopamine transporter. Inside the cell, it generates reactive oxygen species (ROS), leading to oxidative stress and cell death. This protocol provides a well-established in vitro model of Parkinson's disease, allowing for the assessment of a compound's ability to protect dopaminergic neurons from this specific toxic insult.[27]
Step-by-Step Methodology:
-
Cell Culture: Culture a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency. For enhanced neuronal characteristics, cells can be pre-differentiated with retinoic acid for several days prior to the experiment.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methoxypyridine derivative for 1-2 hours before introducing the neurotoxin. This pre-incubation allows the compound to enter the cells and prepare its protective mechanisms.
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces significant (e.g., 50%) but not complete cell death (typically 50-100 µM). Include control wells with no 6-OHDA and wells with 6-OHDA but no test compound.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Assessment of Cell Viability: Quantify neuronal survival using the MTT assay as described in section 1.4. An increase in viability in the compound-treated wells compared to the 6-OHDA-only wells indicates a neuroprotective effect.
-
(Optional) Mechanistic Readouts: To probe the mechanism, parallel assays can be run. For example, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), and cytotoxicity can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.
Conclusion and Future Perspectives
The methoxypyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antimicrobial, antiviral, and neuroprotective effects. The strategic placement of the methoxy group, along with other substituents, allows for the fine-tuning of activity against specific biological targets, from bacterial enzymes and viral proteins to critical kinases and signaling pathways in human cells.
The research highlighted in this guide underscores the immense potential of methoxypyridine derivatives as starting points for the development of novel therapeutics. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall drug-like properties.
By continuing to explore the rich chemical space of methoxypyridine derivatives, the scientific community is well-positioned to uncover new and effective treatments for some of the most challenging human diseases.
References
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Mayer, S. C., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules. Available at: [Link]
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Al-Issa, S. A., et al. (2023). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]
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Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]
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Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. ResearchGate. Available at: [Link]
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Kumar, R., & Singh, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
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Reddy, M. S., et al. (2020). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]
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Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]
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Reddy, M. S., et al. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]
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Zhang, T., et al. (2024). Antiviral activity evaluation and action mechanism of chalcone derivatives containing phenoxypyridine. Medicinal Chemistry Research. Available at: [Link]
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Christodoulou, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]
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Cholewiński, G., et al. (2019). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry. Available at: [Link]
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Rusin, A., et al. (2021). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Fesenko, T. V., et al. (2024). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. ResearchGate. Available at: [Link]
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Stankiewicz-Drogon, A., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2016). Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University Digital Hub. Available at: [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]
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de la Torre-López, E., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants. Available at: [Link]
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Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]
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Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]
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El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals. Available at: [Link]
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Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology. Available at: [Link]
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Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]
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Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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de Oliveira, C. H. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Shang, K., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][11][19][20]Thiadiazole Moiety. ResearchGate. Available at: [Link]
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El Ayouchi, H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]
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Chartier, A., et al. (2025). Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Chemical Neuroscience. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of 5-Bromo-3-methoxypyridin-2-amine
[1]
Part 1: Core Directive & Executive Summary
Abstract
This guide details the regioselective synthesis of 5-Bromo-3-methoxypyridin-2-amine (CAS: 13535-01-8), a critical pharmacophore in the development of tyrosine kinase inhibitors and neurological therapeutics.[1] The protocol utilizes a controlled electrophilic aromatic substitution of 3-methoxypyridin-2-amine using N-Bromosuccinimide (NBS) .[1] Unlike generic methods, this workflow emphasizes temperature control and solvent selection to maximize the para-selectivity (relative to the amino group) while suppressing the formation of 4,5-dibromo or 6-bromo byproducts.
Strategic Rationale
The synthesis hinges on the directing effects of the 2-amino and 3-methoxy substituents. The 2-amino group is a strong ortho/para director, activating positions 3 and 5. With position 3 blocked by the methoxy group, position 5 becomes the most nucleophilic site. While the 3-methoxy group also activates positions 2, 4, and 6, the synergistic activation and steric factors heavily favor C5 bromination.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Retrosynthetic Analysis & Pathway
The synthesis is a single-step functionalization of the commercially available building block 3-methoxypyridin-2-amine.[1]
Reaction Scheme:
Mechanism of Action
-
Activation: The lone pair on the exocyclic amine nitrogen donates electron density into the pyridine ring (resonance effect), significantly increasing electron density at C3 and C5.
-
Electrophile Generation: NBS provides a source of electrophilic bromine (
) in polar aprotic solvents.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Substitution: The
-electrons at C5 attack the bromine, forming a resonance-stabilized sigma complex (arenium ion).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Re-aromatization: Loss of a proton restores aromaticity, yielding the 5-bromo product.[1]
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.00 : 1.05 (Substrate:NBS) | Slight excess ensures conversion; >1.1 eq risks di-bromination.[1][2] |
| Temperature | 0°C (Addition) | Low temp prevents exotherms and improves regioselectivity. |
| Solvent | Acetonitrile (ACN) | Solubilizes NBS and substrate; polar nature stabilizes the transition state. |
| Light | Protect from light | Prevents radical side-reactions (benzylic/methyl bromination if alkyl groups were present, but general good practice with NBS).[1] |
Part 3: Experimental Protocol
Materials & Reagents
-
Starting Material: 3-Methoxypyridin-2-amine (Purity >98%)[1][3]
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized if yellow/aged)[1]
-
Solvent: Acetonitrile (HPLC Grade), Ethyl Acetate, Hexanes, Sodium Thiosulfate (sat. aq.)
-
Equipment: 3-neck round bottom flask, magnetic stirrer, addition funnel, ice bath.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a temperature probe.
-
Charge the flask with 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol).
-
Add Acetonitrile (50 mL, 10 volumes) and stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice/water bath.
Step 2: Bromination
-
Dissolve NBS (7.53 g, 42.3 mmol, 1.05 eq) in Acetonitrile (40 mL).
-
Note: Dissolving NBS first allows for dropwise addition, which is crucial for controlling local concentration and selectivity.
-
-
Transfer the NBS solution to an addition funnel.[1]
-
Add the NBS solution dropwise to the amine solution over 30–45 minutes , maintaining internal temperature < 10°C.
-
Observation: The solution may darken slightly (yellow/orange) as the reaction progresses.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until starting material is < 2%.[1]
Step 3: Quench & Workup
-
Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (approx. 80% volume reduction).
-
Dilute the residue with Ethyl Acetate (100 mL).
-
Wash the organic phase with Saturated Aqueous Sodium Thiosulfate (
, 2 x 50 mL) to quench unreacted bromine species.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Visual Check: The organic layer should lighten in color.
-
-
Wash with Water (50 mL) followed by Brine (50 mL).
-
Dry the organic layer over Anhydrous Sodium Sulfate (
).[2][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Filter and concentrate in vacuo to yield the crude solid.
Step 4: Purification
-
Recrystallization (Recommended): Dissolve the crude solid in minimal hot Ethanol (or EtOAc).[1] Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.[1]
-
Filter the crystals and wash with cold Hexanes.
-
Dry in a vacuum oven at 40°C for 6 hours.
Expected Results
Part 4: Visualization & Data
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution pathway for the regioselective bromination of 3-methoxypyridin-2-amine.
Workup Workflow
Caption: Downstream processing workflow for isolation of this compound.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | Methoxy group (-OCH3). | |
| Amine (-NH2), exchangeable with D2O. | ||
| Proton at C4 (meta to Br, ortho to OMe). | ||
| Proton at C6 (ortho to Br, alpha to N). | ||
| LC-MS (ESI+) | m/z 203.0 / 205.0 [M+H]+ | Characteristic 1:1 isotopic pattern for mono-bromine. |
Note on NMR: The coupling constant (J ~2.0 Hz) between H4 and H6 is characteristic of meta-coupling in the pyridine ring, confirming the 5-bromo substitution pattern. If the bromine were at C6, H4 and H5 would show ortho-coupling (J ~8.0 Hz).
Part 6: Safety & Hazards
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation.[1] Avoid inhalation of dust.[1] Store in a refrigerator; decomposed NBS (orange/brown) can yield unpredictable results.[1]
-
3-Methoxypyridin-2-amine: Harmful if swallowed or absorbed through skin.[1]
-
Brominated Waste: All aqueous washes containing bromide/bromine residues must be disposed of in dedicated halogenated waste streams, not general organic waste.
References
-
Regioselective Bromination of 2-aminopyridines
-
Synthesis of 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry)
-
Source: MDPI, Molbank 2017.[1]
- Context: Demonstrates NBS bromination conditions for similar pyridine scaffolds.
-
-
Properties of 3-Methoxypyridin-2-amine
-
Source: PubChem CID 9920384.[1]
-
Context: Physical properties and safety data for the starting material.
-
-
Electrophilic Substitution of Pyridines
-
Source: Master Organic Chemistry.[1]
- Context: Mechanistic explanation of directing groups in pyridine rings.
-
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Introduction: The Strategic Importance of Substituted Aminopyridines
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-3-methoxypyridin-2-amine for Pharmaceutical Scaffolding
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to a vast array of biologically active molecules.[1] The strategic functionalization of this heterocycle allows for the precise tuning of a compound's physicochemical and pharmacological properties. Specifically, molecules like this compound serve as highly valuable building blocks. The methoxy group can significantly influence ligand-target binding and improve metabolic stability, while the amino group provides a key vector for further derivatization.[2][3] The bromine atom at the 5-position is an ideal handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
This guide provides a comprehensive technical overview and a field-proven protocol for the Suzuki coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide a troubleshooting guide to empower researchers in overcoming common challenges associated with this powerful transformation. While the presence of a primary amine can sometimes complicate coupling reactions, appropriate selection of catalyst, ligand, and base can lead to highly efficient and successful outcomes.[5][6]
Mechanistic Rationale: Engineering a Successful Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its success with heteroaromatic amines hinges on a carefully orchestrated catalytic cycle.[4][7] Understanding each step is critical to rational protocol design and troubleshooting.
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step.[1] The C-Br bond (~276 kJ/mol) is weaker than a C-Cl bond (~339 kJ/mol), making bromopyridines generally more reactive electrophiles.[1] Electron-rich, bulky phosphine ligands on the palladium center facilitate this step by promoting the formation of the coordinatively unsaturated Pd(0) species required for the insertion.[9]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (the boronic acid) to the Pd(II) center. For this to occur, the boronic acid must be activated by a base.[10] The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so harsh as to cause degradation of the starting materials or products.[4]
-
Reductive Elimination : The final step involves the two organic partners coupling and leaving the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4] This step forms the desired C-C bond and is typically fast, especially when promoted by bulky ligands.[9]
A key challenge with substrates like this compound is the potential for the 2-amino group to coordinate with the palladium catalyst, potentially inhibiting its activity.[6] The use of bulky ligands helps to create a sterically hindered environment around the metal center, which can disfavor this unproductive binding and promote the desired catalytic turnover.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the coupling of similar aminopyridine substrates and is designed for general applicability.[6][11]
Reagents and Equipment
| Reagent/Material | Purpose | Typical Grade/Purity |
| This compound | Electrophile | >97% |
| Arylboronic Acid (e.g., Phenylboronic acid) | Nucleophile | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | >98% |
| Potassium Phosphate (K₃PO₄) | Base | Anhydrous, >98% |
| 1,4-Dioxane | Solvent | Anhydrous, <50 ppm H₂O |
| Deionized Water | Co-solvent | N/A |
| Ethyl Acetate | Extraction Solvent | ACS Grade |
| Brine (Saturated aq. NaCl) | Aqueous Wash | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Granular, ACS Grade |
| Equipment | Purpose | |
| Schlenk flask or sealed reaction vial | Inert atmosphere reaction vessel | |
| Magnetic stirrer and stir bar | Agitation | |
| Heating mantle or oil bath with controller | Temperature control | |
| Condenser | Prevent solvent loss | |
| Inert gas line (Argon or Nitrogen) | Degassing and maintaining inert atmosphere | |
| Syringes and needles | Liquid transfer | |
| Rotary evaporator | Solvent removal | |
| Silica gel for column chromatography | Product purification |
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling experiment.
Detailed Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial) :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure the atmosphere is completely inert. This is critical to prevent catalyst decomposition.[12]
-
-
Solvent Addition and Reaction :
-
Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for at least 20-30 minutes.
-
Place the flask in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. The mixture will typically become dark and heterogeneous.
-
Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromopyridine is the primary indicator of completion.
-
-
Work-up and Isolation :
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization :
-
The resulting crude residue should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for eluting the desired product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Base is not strong enough or is hydrated. 4. Boronic acid is of poor quality or has degraded. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst.[12] 2. Degas solvents thoroughly via freeze-pump-thaw cycles or extended sparging. 3. Use a different base like Cs₂CO₃ or freshly ground, anhydrous K₃PO₄. 4. Use fresh boronic acid or consider converting it to a more stable pinacol ester.[8] |
| Dehalogenation | The bromo-substrate is reduced to the corresponding H-substituted pyridine. This can be caused by trace water or protic impurities reacting with a Pd-H species. | 1. Use rigorously anhydrous solvents and reagents.[8] 2. Ensure the base is completely dry. 3. Sometimes, a change in ligand (e.g., to a Buchwald-type ligand like SPhos) can suppress this side reaction.[9] |
| Protodeboronation | The boronic acid is cleaved to the corresponding arene before it can transmetalate. This is often accelerated by heat and aqueous basic conditions.[13][14] | 1. Use a milder base like KF or NaHCO₃ if the substrate allows.[10] 2. Minimize reaction time. 3. Use a boronic ester (e.g., pinacol ester) which is more stable to these conditions.[12] |
| Homocoupling | Coupling of two boronic acid molecules (Ar'-Ar') or two bromopyridine molecules (Ar-Ar). The former is more common and often driven by oxygen. | 1. Maintain a strict inert atmosphere to prevent oxidative homocoupling of the boronic acid.[9] 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess. |
| Poor Solubility | One of the reagents is not soluble in the chosen solvent system, leading to a slow or incomplete reaction.[14] | 1. Try an alternative solvent system such as Toluene/Water, DMF/Water, or 2-MeTHF/Water.[9] 2. Increase the reaction temperature if the reagents are stable. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex, high-value pyridine derivatives for pharmaceutical and materials science research. Success relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the appropriate choice of catalyst, base, and solvent. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently employ this reaction to access a diverse range of novel chemical entities.
References
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- The Suzuki Reaction. Myers Group, Harvard University.
- How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed N-Arylation of 5-Bromo-3-methoxypyridin-2-amine
Introduction: Strategic Importance of N-Aryl-2-Aminopyridines
The N-arylation of substituted 2-aminopyridines represents a cornerstone transformation in modern medicinal chemistry and drug development. The resulting N-aryl-2-aminopyridine scaffold is a privileged structure found in a multitude of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-inflammatory compounds.[1] 5-Bromo-3-methoxypyridin-2-amine is a particularly valuable building block, offering multiple points for diversification. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group allows for the introduction of various aryl substituents. The methoxy group subtly modulates the electronic properties of the pyridine ring.
The direct formation of the C-N bond between an aryl halide and an amine is most reliably achieved through the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods due to its remarkable functional group tolerance, broad substrate scope, and generally high yields under mild conditions.[2] This application note provides a detailed experimental procedure for the N-arylation of this compound, discusses the rationale behind the choice of reagents, and offers guidance on reaction optimization and troubleshooting.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful process for forming carbon-nitrogen bonds.[2] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of ligand is critical, as it stabilizes the palladium catalyst, prevents the formation of inactive palladium species, and facilitates the key steps of oxidative addition and reductive elimination.[3]
Sources
protocol for the synthesis of PI3K/mTOR inhibitors using methoxypyridine derivatives.
Application Note: Protocol for the Synthesis of PI3K/mTOR Inhibitors Utilizing Methoxypyridine Scaffolds
Executive Summary
This application note details the synthetic protocol for a high-potency class of dual PI3K/mTOR inhibitors characterized by a 2-methoxypyridine core. This structural motif, exemplified by the clinical candidate Omipalisib (GSK2126458) , is critical for optimizing hydrogen bonding within the ATP-binding pocket while modulating lipophilicity and metabolic stability.
The protocol utilizes a convergent synthetic strategy, coupling a 2-methoxypyridyl-sulfonamide boronate fragment with a heteroaryl halide (quinoline/pyridopyrimidine) via Suzuki-Miyaura cross-coupling. This modular approach allows researchers to rapidly diversify the "tail" region of the inhibitor to explore Structure-Activity Relationships (SAR) while maintaining the critical "hinge-binding" methoxypyridine motif.
Biological Context & Rationale
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers.[1] While first-generation inhibitors targeted individual kinases (e.g., rapamycin for mTOR), feedback loops often lead to compensatory activation of AKT. Dual inhibition of PI3K (p110 isoforms) and mTOR (TORC1/2) blocks this feedback mechanism, offering superior anti-proliferative efficacy.
Structural Role of the Methoxypyridine:
-
Hinge Interaction: The sulfonamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Val851 (PI3K
). -
Solubility & Pharmacokinetics: The 2-methoxy group modulates the basicity of the pyridine nitrogen (
~3.0 vs. 5.2 for pyridine), improving membrane permeability and reducing non-specific binding compared to more basic analogs. -
Conformational Lock: The methoxy group induces a preferred conformation via intramolecular hydrogen bonding or steric repulsion, pre-organizing the molecule for binding.
Pathway Diagram: Dual Inhibition Logic
Caption: Dual inhibition of PI3K and mTORC1/2 prevents AKT reactivation via the negative feedback loop.
Synthetic Protocol
This protocol describes the synthesis of a representative scaffold: 2,4-difluoro-N-(2-methoxy-5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide .[2]
Materials & Reagents
-
Fragment A Precursors: 5-bromo-2-methoxypyridin-3-amine, 2,4-difluorobenzenesulfonyl chloride.
-
Fragment B Precursors: 6-bromoquinoline (or heteroaryl equivalent).
-
Catalysts/Ligands:
, Bis(pinacolato)diboron ( ). -
Solvents/Bases: Pyridine, 1,4-Dioxane, Potassium Acetate (KOAc), Sodium Carbonate (
).
Workflow Diagram: Convergent Synthesis
Caption: Convergent route assembling the sulfonamide hinge-binder (Frag A) with the diversity element (Frag B).
Step 1: Synthesis of the Sulfonamide Intermediate
Objective: Install the sulfonamide linker on the methoxypyridine core.
-
Preparation: Charge a round-bottom flask with 5-bromo-2-methoxypyridin-3-amine (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM (20 mL).
-
Activation: Add Pyridine (3.0 equiv) to the solution. Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add 2,4-difluorobenzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS (Target Mass: [M+H]+ ~379/381 for Br isotopes).
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine), saturated
, and brine. Dry over .[3] -
Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexane).
-
Yield Expectation: 85–95%.
-
Critical Quality Attribute (CQA): Ensure removal of unreacted sulfonyl chloride (hydrolyzes to acid) which complicates the next step.
-
Step 2: Miyaura Borylation (Formation of Fragment A)
Objective: Convert the aryl bromide to a boronate ester for coupling.
-
Reagents: Combine the Sulfonamide Bromide (from Step 1, 1.0 equiv), Bis(pinacolato)diboron (1.2 equiv), and Potassium Acetate (3.0 equiv) in anhydrous 1,4-Dioxane (0.15 M concentration).
-
Degassing: Sparge the solution with Argon/Nitrogen for 10 minutes.
-
Catalyst: Add
(0.05 equiv). -
Reaction: Heat to 90–100°C for 2–4 hours under inert atmosphere.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: The crude boronate is often used directly or passed through a short silica plug.
-
Note: Boronate esters on pyridine rings can be protodeboronated if exposed to silica for too long.
-
Yield Expectation: 70–85%.
-
Step 3: Suzuki-Miyaura Cross-Coupling
Objective: Convergent assembly of the final inhibitor.
-
Reagents: In a microwave vial or pressure tube, combine Fragment A (Boronate) (1.0 equiv) and Fragment B (Heteroaryl Halide, e.g., 6-bromoquinoline) (1.0 equiv).
-
Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and
(3.0 equiv). -
Catalyst: Add
(0.05 equiv). -
Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 30–60 minutes.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer.[3]
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Target: Final Compound (e.g., GSK2126458 analog).
-
Analytical Data & Quality Control
A successful synthesis must meet the following specifications before biological testing.
| Test | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure | Look for methoxy singlet (~3.8 ppm) and sulfonamide NH (broad, ~10-11 ppm). |
| Purity | UPLC-MS (254 nm) | > 95% Area | Impurities often include protodeboronated species. |
| Mass | HRMS (ESI+) | Confirm exact mass of the [M+H]+ ion. | |
| Residual Metal | ICP-MS | < 10 ppm Pd | Critical for biological assays to prevent false positives. |
Expert Tips & Troubleshooting
-
Regioselectivity of Sulfonylation: The 2-methoxypyridin-3-amine is less nucleophilic than standard anilines. If the reaction is sluggish, use DMAP (0.1 equiv) as a catalyst, but watch for bis-sulfonylation.
-
Boronate Stability: Pyridyl boronates are prone to deborylation. If Step 2 yields are low, consider using Bis(neopentyl glycolato)diboron which often forms more stable esters than pinacol.
-
Solubility Issues: These inhibitors are often poorly soluble in water. For biological assays, prepare 10 mM stock solutions in DMSO . Ensure final assay concentration of DMSO is < 0.5% to avoid enzyme denaturation.
-
Alternative Coupling: If the Suzuki coupling fails due to the electron-poor nature of the pyridine, switch to a Stille Coupling (using stannanes), though this requires stricter toxicity controls.
References
-
Vertex Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Institutes of Health. Link
-
GlaxoSmithKline. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.[4][5] ACS Medicinal Chemistry Letters.[4] Link
-
Pfizer. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design.[6] ResearchGate. Link
-
MDPI. (2023). Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. Pharmaceuticals.[7][8] Link
-
National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach. PMC. Link
Sources
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of aminopyridine derivatives.
An Application Guide to the Microwave-Assisted Synthesis of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyridines are foundational scaffolds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional synthetic routes to these vital compounds often require long reaction times, high temperatures, and can result in modest yields with significant byproduct formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, providing a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2][3][4] This guide provides a detailed exploration of microwave-assisted protocols for synthesizing aminopyridine derivatives, grounded in mechanistic principles and supported by practical, field-proven methodologies.
The Rationale for Microwave-Assisted Synthesis
Microwave chemistry utilizes the ability of specific molecules and ions to transform electromagnetic energy into heat.[5] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides direct, volumetric heating to the reaction mixture.[3][6] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants common in organic synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the sample.[6][7]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their translational movement through the solution, attempting to align with the changing electric field. This movement creates friction and resistance, which also generates heat.[6][7]
The energy of a microwave photon is too low to break chemical bonds, meaning its effect is purely kinetic, not electronic.[5][8] This direct and rapid heating mechanism provides several key advantages over conventional methods:
-
Dramatic Reaction Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[1][9]
-
Higher Chemical Yields: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of decomposition byproducts.[4][10]
-
Improved Selectivity: Uniform heating minimizes hot spots, leading to cleaner reaction profiles.[1]
-
Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to more sustainable processes.[2][3][10]
Core Synthetic Strategies and Protocols
The synthesis of aminopyridines can be achieved through several key C-N bond-forming reactions. Microwave irradiation has proven highly effective at accelerating these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of a leaving group (typically a halogen) on the pyridine ring by an amine is a fundamental approach. The reactivity of halopyridines in SNAr reactions is often low unless the ring is activated by electron-withdrawing groups. Microwave heating can overcome these high activation barriers, enabling reactions that are sluggish or unreactive under conventional conditions.[11][12] The use of a solid support like KF-alumina can further facilitate solvent-free reactions.[13]
Protocol 1: Microwave-Assisted SNAr Amination of 2-Chloropyrimidine
This protocol demonstrates a typical SNAr reaction where the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack.
-
Materials:
-
2-Chloropyrimidine (1 mmol, 1.0 equiv)
-
Morpholine (1 mmol, 1.0 equiv)
-
Potassium Fluoride (KF) (2 equiv)
-
Water (3-4 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
Combine 2-chloropyrimidine, morpholine, and potassium fluoride in the microwave process vial.
-
Add water as the solvent and the magnetic stir bar.
-
Seal the vial securely and place it in the microwave synthesizer cavity.
-
Irradiate the mixture at 175°C for 30-60 minutes with active stirring.[11]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial, dilute the mixture with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the desired 2-(morpholino)pyrimidine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C(sp²)–N bonds.[14] It utilizes a palladium catalyst with a specialized phosphine ligand to couple aryl halides or triflates with a wide range of amines.[15] While highly effective, these reactions can require long heating times. Microwave assistance dramatically shortens these times from many hours to mere minutes, making it a preferred method for high-throughput synthesis and library generation.[16][17]
Protocol 2: Rapid Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol outlines the coupling of a simple halopyridine with a secondary amine using a modern catalyst system under microwave conditions.
-
Materials:
-
2-Bromopyridine (1 mmol, 1.0 equiv)
-
Phenoxazine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (3-4 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
To the microwave process vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add the 2-bromopyridine and phenoxazine.
-
Add anhydrous toluene via syringe, followed by the magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction parameters: irradiate at 120-140°C for 15-30 minutes with stirring.[16]
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the N-arylated aminopyridine.
-
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[18] Traditionally, these reactions required very harsh conditions (high temperatures >200°C, polar solvents) and stoichiometric amounts of copper.[18] Microwave irradiation has revitalized this method by enabling reactions at lower temperatures and with significantly shorter durations, often with catalytic amounts of a soluble copper source.[19][20]
Protocol 3: Microwave-Promoted Ullmann Condensation
This protocol describes the synthesis of a pyrido[2,1-b]quinazolin-11-one via an intramolecular Ullmann condensation, showcasing a solvent-free approach.[19]
-
Materials:
-
2-Aminopyridine (1 mmol, 1.0 equiv)
-
2-Chlorobenzoic acid (1 mmol, 1.0 equiv)
-
Copper powder (catalytic amount)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Microwave synthesizer (open vessel or solid-phase setup)
-
-
Procedure:
-
Thoroughly grind the 2-aminopyridine, 2-chlorobenzoic acid, copper powder, and potassium carbonate in a mortar and pestle.
-
Transfer the solid mixture to an open-top microwave-safe vessel (e.g., a ceramic crucible).
-
Place the vessel in the microwave synthesizer.
-
Irradiate the solid mixture at a moderate power setting (e.g., 300-400 W) for 5-10 minutes.[19] Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the solid residue and acidify with dilute HCl to neutralize the excess base.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
-
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are most clearly demonstrated by comparing reaction outcomes with traditional oil-bath heating.
| Reaction Type | Substrates | Method | Time | Yield (%) | Reference |
| Acetamide Synthesis | Chloroacetamide + Aminopyridine | Conventional | 2–3 hours | ~60% | [21] |
| Microwave | 5–10 min | >80% | [21] | ||
| Buchwald-Hartwig | Aryl Bromide + Secondary Amine | Conventional | 24 hours | Moderate | [16] |
| Microwave | 10–30 min | Good-Excellent | [16] | ||
| Friedländer Annulation | 2-aminoaryl ketone + dicarbonyl | Conventional | 12 hours | 34% (avg) | [22] |
| Microwave | 30-40 min | 72% (avg) | [22] |
Visualizing the Workflow and Synthetic Pathways
Diagrams help clarify the experimental process and the chemical strategies involved.
Caption: General workflow for microwave-assisted synthesis.
Caption: Key microwave-assisted pathways to aminopyridines.
Safety and Troubleshooting
-
Safety Precaution: Microwave synthesis in sealed vessels can generate significant internal pressure. Always use vessels designed for microwave chemistry and never exceed the recommended solvent volume or temperature limits for the vessel. Ensure the synthesizer is equipped with reliable pressure and temperature monitoring.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Increase the reaction time or temperature. Ensure efficient stirring.
-
Degradation: The temperature may be too high. Reduce the set temperature or check for hot spots, which may indicate poor solvent choice or inefficient stirring.
-
Catalyst Deactivation (for cross-coupling): Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. Optimize catalyst and ligand loading.
-
-
Solvent Choice: The ideal solvent should be relatively polar to absorb microwave energy efficiently and have a boiling point significantly higher than the target reaction temperature to allow for effective heating without excessive pressure buildup. Common choices include DMF, NMP, ethanol, and water.
Conclusion
Microwave-assisted synthesis is a robust and powerful technology that significantly accelerates the synthesis of aminopyridine derivatives.[4] By providing rapid, uniform, and efficient heating, MAOS enables higher yields, cleaner products, and drastically reduced reaction times compared to conventional methods. The protocols and data presented in this guide demonstrate the capacity of this technology to enhance productivity and innovation in research and drug development, encouraging its adoption for the rapid assembly of valuable heterocyclic compounds.
References
- Microwave chemistry - Wikipedia. (URL: )
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave Chemistry: General Features and Applic
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem. (URL: )
- Microwave Chemistry: A Review. (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave assisted green organic synthesis. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
- Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Deriv
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: )
- On the existence of and mechanism for microwave-specific reaction r
- Microwave Heating - Mechanism and Theory - CEM Corpor
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (URL: )
- Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids | Semantic Scholar. (URL: )
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (URL: )
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (URL: )
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (URL: )
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: )
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. (URL: )
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (URL: )
- Amination of 2-halopyridines.
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (URL: )
- Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum. (URL: )
- Buchwald–Hartwig amin
- Ullmann condens
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchG
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (URL: )
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: )
- Microwave Multicomponent Synthesis - PMC - NIH. (URL: )
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: )
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Amination of Halopyridines on KF-Alumina under Microwave Irradiation - ResearchG
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (URL: )
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- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. wisdomlib.org [wisdomlib.org]
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- 4. ajchem-a.com [ajchem-a.com]
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- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 20. mdpi.com [mdpi.com]
- 21. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | MDPI [mdpi.com]
- 22. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromo-3-methoxypyridin-2-amine
Introduction
5-Bromo-3-methoxypyridin-2-amine is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, a methoxy group amenable to transformation, and a directing amino group, provides a powerful scaffold for the synthesis of a diverse range of bioactive molecules. This guide offers an in-depth exploration of the synthetic utility of this compound, with a particular focus on its application in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key chemical transformations, and present examples of bioactive molecules derived from this scaffold, complete with their biological activity data.
The core structure of this compound is particularly well-suited for targeting the ATP-binding site of kinases. The 2-aminopyridine motif is a well-established hinge-binding element, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. Furthermore, the 3-methoxy group can be readily converted to a hydroxyl group, unmasking a pyridin-2-one scaffold which can also participate in key interactions with the kinase active site.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound is primarily centered around a two-stage strategy: diversification through cross-coupling reactions at the 5-position, followed by modification of the 2- and 3-positions to generate the final bioactive scaffolds.
Caption: General synthetic strategy for bioactive molecules.
This workflow highlights the modularity of the approach, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone transformation for the derivatization of this compound, enabling the introduction of a wide variety of aryl and heteroaryl moieties.[1][2] This protocol is optimized for high-yield coupling with a range of boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl/heteroaryl-3-methoxypyridin-2-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) is crucial for reproducible results.
-
Base (K2CO3): The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a moderately strong base that is well-tolerated by many functional groups.
-
Ligand (dppf): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Protocol 2: Demethylation to the 3-Aminopyridin-2-one Scaffold
Conversion of the 2-methoxy group to a hydroxyl group to form the pyridin-2-one tautomer is a key step in unmasking a critical pharmacophore for kinase inhibition.[3] Boron tribromide (BBr3) is a powerful reagent for this transformation.[4][5]
Materials:
-
5-Aryl/Heteroaryl-3-methoxypyridin-2-amine
-
Boron tribromide (BBr3) (1.0 M solution in dichloromethane, 3.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Dissolve the 5-aryl/heteroaryl-3-methoxypyridin-2-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution (3.0 mL, 3.0 mmol) dropwise to the cooled solution. A precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Dilute the mixture with dichloromethane (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-amino-5-aryl/heteroaryl-pyridin-2(1H)-one.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction of BBr3 with the methoxy group is highly exothermic. Starting the reaction at low temperature (-78 °C) helps to control the reaction rate and prevent potential side reactions.
-
Anhydrous Conditions: Boron tribromide reacts violently with water. Anhydrous conditions are essential for the reaction to proceed efficiently and safely.
-
Stoichiometry of BBr3: An excess of BBr3 is typically used to ensure complete demethylation, as some of the reagent may be consumed by other Lewis basic sites in the molecule, such as the pyridine nitrogen and the amino group.
-
Quenching: Careful quenching with a base like sodium bicarbonate is necessary to neutralize the excess BBr3 and the acidic byproducts of the reaction.
Bioactive Molecules Derived from this compound
The versatility of this compound has led to the synthesis of numerous potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | MPS1 | 130 | [6] |
| 2 | Aurora A | 240 | [6] |
| 3 | Aurora B | 190 | [6] |
| PLK4 Inhibitor | PLK4 | 31.2 | [7] |
| PI3Kα Inhibitor | PI3Kα | 9470 | [8] |
| PI3Kα Inhibitor | PI3Kα | 1.2 | [9] |
Note: The IC50 values are indicative and may vary depending on the assay conditions. The structures for the specific inhibitors with the provided IC50 values can be found in the corresponding references.
The 3-aminopyridin-2-one scaffold derived from this compound has been shown to be a highly effective "hinge-binder" in kinase inhibitor design.[10][11] The exocyclic amine and the pyridinone carbonyl form a bidentate hydrogen bond interaction with the kinase hinge region, a critical interaction for potent inhibition.
Caption: H-bond interactions with the kinase hinge.
Alternative Synthetic Routes: Buchwald-Hartwig Amination
While Suzuki-Miyaura coupling is the most common method for C-C bond formation, the Buchwald-Hartwig amination offers a powerful alternative for the synthesis of C-N bonds at the 5-position.[12][13][14][15][16] This reaction allows for the introduction of a variety of primary and secondary amines, further expanding the chemical space that can be explored from this versatile starting material.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol) and XPhos (0.08 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.
-
In a separate flame-dried flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with an inert gas three times.
-
Transfer the pre-formed catalyst solution from the Schlenk tube to the flask containing the substrates via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-methoxypyridin-2-amine derivative.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligand (XPhos): The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands like XPhos to promote the challenging reductive elimination step that forms the C-N bond.
-
Strong Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and form the active palladium-amido intermediate.
-
Pre-formation of the Catalyst: Pre-forming the active Pd(0)-ligand complex can sometimes lead to more consistent and higher yields.
Conclusion
This compound stands out as a privileged starting material for the synthesis of bioactive molecules, particularly kinase inhibitors. Its amenability to robust and versatile cross-coupling reactions, coupled with the strategic importance of the resulting 3-aminopyridin-2-one scaffold, makes it an invaluable tool for medicinal chemists. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block in their drug discovery endeavors.
References
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
-
Organic Syntheses Procedure: 3-Hydroxy-4-methoxybiphenyl. Organic Syntheses. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. Available from: [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available from: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health. Available from: [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available from: [Link]
-
What demethylating reagent do you suggest? ResearchGate. Available from: [Link]
-
Boron Tribromide. ResearchGate. Available from: [Link]
-
Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Brominated Pyridines
Welcome to the technical support center for the purification of brominated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity brominated pyridine intermediates. The unique electronic properties of the pyridine ring, combined with the reactivity of the bromine substituent, often lead to specific purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired product purity.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of brominated pyridines, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Co-elution of Product with Impurities During Column Chromatography
Question: I am unable to separate my desired brominated pyridine from impurities using silica gel column chromatography. The spots on the TLC plate are too close or overlap significantly.
Probable Causes & Solutions:
-
Insufficient Polarity Difference: The primary cause of co-elution is a lack of significant difference in polarity between your product and the impurities.
-
Solution 1: Optimize the Eluent System. A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.[1]
-
Solution 2: Introduce a Basic Modifier. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system can neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.[1]
-
-
Presence of Isomeric Impurities: Dibrominated or under-brominated pyridine species can have very similar polarities to the desired monobrominated product, making separation by standard chromatography challenging.[2]
-
Solution: High-Performance Liquid Chromatography (HPLC). For difficult separations, consider using reverse-phase HPLC. The different separation mechanism, based on partitioning between a liquid mobile phase and a solid stationary phase (like C18), can often resolve isomers that are inseparable on silica gel.[3][4]
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[1]
-
Solution: Reduce the Load or Use a Larger Column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.
-
Issue 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization
Question: My brominated pyridine product forms an oil instead of crystals, or it fails to crystallize altogether from the solution.
Probable Causes & Solutions:
-
Impurity Presence: Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.[5]
-
Solution 1: Re-purify by Chromatography. If significant impurities are suspected, an initial purification by column chromatography to remove the bulk of the contaminants may be necessary before attempting recrystallization.
-
Solution 2: Hot Filtration. If insoluble impurities are present, a hot gravity filtration of the recrystallization solution can remove them before cooling.[1]
-
-
Inappropriate Solvent System or Cooling Rate: The choice of solvent and the rate of cooling are critical for successful crystallization.[5]
-
Solution 1: Use a Solvent Pair. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble at high temperatures. Then, slowly add a "poor" or "anti-solvent" in which it is insoluble, dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[6] A common and effective pair for many pyridine derivatives is ethyl acetate and hexanes.[6][7]
-
Solution 2: Slow Cooling and Inducing Crystallization. Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5][8] Adding a seed crystal of the pure compound can also initiate crystallization.[5] Further cooling in an ice bath can then be used to maximize the yield.[1][5]
-
Issue 3: Removal of Residual Palladium Catalyst
Question: After a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am having difficulty removing the residual palladium catalyst from my brominated pyridine product.
Probable Causes & Solutions:
-
Ligand Complexation: The nitrogen atoms in the pyridine ring and any amine groups can act as strong ligands, forming stable complexes with palladium.[9] This makes simple filtration ineffective for removing the catalyst.
-
Solution 1: Use a Palladium Scavenger. Scavenger resins are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[9] The reaction mixture is stirred with the scavenger resin, which selectively binds the palladium. The resin can then be easily removed by filtration.[9]
-
Solution 2: Activated Carbon Treatment. Activated carbon can be an effective and economical choice for adsorbing palladium.[9] However, it can be non-specific and may also adsorb some of your desired product, so it's advisable to test this on a small scale first.[9]
-
Solution 3: Aqueous Washes with a Chelating Agent. Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help to extract the palladium into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a bromination reaction of pyridine?
A1: The most common impurities depend on the brominating agent and reaction conditions used. You can typically expect to find:
-
Unreacted Starting Material: Residual pyridine or a substituted pyridine.
-
Over-brominated Products: Such as dibromo- or tribromopyridines. This is particularly an issue when using strong brominating agents or when the pyridine ring is activated.[2]
-
Isomeric Products: Bromination can sometimes occur at multiple positions on the pyridine ring, leading to a mixture of isomers.
-
Debrominated Byproducts: In some cases, particularly during subsequent reactions or workup conditions, the bromine atom can be lost.
Q2: How can I assess the purity of my final brominated pyridine product?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity of your sample and detecting small amounts of impurities.[3][10] GC is well-suited for volatile and thermally stable compounds, while HPLC is more versatile for non-volatile or thermally labile compounds.[10]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weight of your product and any impurities, which is particularly helpful in identifying byproducts.
Q3: My brominated pyridine is unstable and decomposes during purification. What can I do?
A3: Some brominated pyridines can be sensitive to heat, light, or acidic/basic conditions.
-
Minimize Heat Exposure: When removing solvents, use a rotary evaporator at the lowest possible temperature.[6] If distillation is necessary, perform it under a high vacuum to lower the boiling point.[6]
-
Use Neutralized Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[6] Use silica gel that has been neutralized by washing with a weak base (e.g., triethylamine in the eluent).[6]
-
Work-up with Buffered Solutions: During aqueous work-up, use buffered solutions (pH 7-8) to avoid prolonged exposure to strongly acidic or basic conditions.[6]
-
Store Properly: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent decomposition.
Experimental Protocols & Workflows
Protocol: Column Chromatography with a Basic Modifier
This protocol is designed for the purification of a moderately polar brominated pyridine that exhibits tailing on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[11]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude brominated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1] This dry loading technique often leads to better separation than loading the sample as a concentrated solution.[6]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) containing 0.5% triethylamine. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate), also containing 0.5% triethylamine. The optimal solvent gradient should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated pyridine.
Diagrams and Data
Troubleshooting Crystallization
Caption: Troubleshooting logic for the crystallization of brominated pyridines.
Purification Workflow Decision Tree
Caption: A decision tree for selecting the appropriate purification workflow.
Table 1: Comparison of Purification Techniques for Brominated Pyridines
| Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolving power for a wide range of polarities. Scalable. | Can be time-consuming and uses large volumes of solvent. Acidic silica can degrade sensitive compounds. | Removing impurities with significantly different polarities. |
| Recrystallization | Simple, cost-effective, and can yield very high purity material. | Not effective for all compounds ("oiling out"). Lower yields if the compound has some solubility in the cold solvent. | Final purification step to remove minor impurities from a solid product. |
| Distillation | Excellent for purifying liquids with different boiling points. | Not suitable for solids or thermally unstable compounds. | Purifying liquid brominated pyridines from non-volatile impurities. |
| Preparative HPLC | Highest resolving power, ideal for separating close-eluting isomers. | Expensive, not easily scalable, uses specialized equipment. | Challenging separations of isomers or removal of trace impurities. |
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem.
- Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem.
- Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide - Benchchem.
- Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods - Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
- Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.
- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
- Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
- Recrystallization - Single Solvent - University of California, Los Angeles.
- Tips & Tricks: Recrystallization - University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for cross-coupling with 5-Bromo-3-methoxypyridin-2-amine
Technical Support Center: 5-Bromo-3-methoxypyridin-2-amine
Case ID: #PYR-5BR-3OME-001 Status: Active Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Substrate Profile
You are working with a "deceptive" molecule. This compound presents a trifecta of challenges that often leads to reaction stalling or "Pd-black" precipitation when using standard protocols (e.g., Pd(PPh3)4).
The Challenge Matrix:
-
The "Chelation Trap": The free amine at C2 and the pyridine nitrogen can form a stable chelate with Palladium, effectively poisoning the catalyst before the catalytic cycle begins.
-
Electronic Deactivation: The methoxy group at C3 is an electron-donating group (EDG). Through resonance, it increases electron density at C2, C4, and C6 , but also generally enriches the ring. This makes the C5-Br bond less electrophilic than a standard bromopyridine, making the Oxidative Addition step significantly harder (Rate Limiting Step).
-
Steric "Sweet Spot": The 3-OMe group provides steric bulk ortho to the amine. While this slightly hinders the "Chelation Trap," it also imposes steric demands on the incoming catalyst.
Visualizing the Problem
Before selecting a catalyst, understand why your reaction might be failing.
Figure 1: The competition between productive oxidative addition and catalyst poisoning.[1] Success depends on the rate of oxidative addition (
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling aryl/heteroaryl boronic acids at the C5 position.
Recommended Catalyst System
Do not use Pd(PPh3)4 or Pd(dppf)Cl2. The oxidative addition is too slow.
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 or G4 | Crucial. These precatalysts release the active L-Pd(0) species rapidly at room temperature, bypassing the induction period where poisoning occurs. |
| Ligand | XPhos | The biaryl backbone prevents N-coordination via steric bulk; the alkylphosphines are electron-rich, accelerating oxidative addition into the electron-rich C-Br bond. |
| Base | K3PO4 (0.5 M - 1.0 M) | Weak enough to prevent hydrolysis of the 3-OMe group; strong enough to activate the boronic acid. |
| Solvent | THF:Water (10:1) or Dioxane:Water (4:1) | Water is essential for the transmetalation step in this system. |
Troubleshooting FAQ (Suzuki)
Q: My reaction turns black immediately upon heating, and I get <10% yield.
-
A: This is "Pd-Black" precipitation. The catalyst decomposed before entering the cycle.
-
Fix: Switch to XPhos Pd G3 . Do not mix Pd(OAc)2 and ligand in situ; the induction period is lethal here. If you must use in situ generation, pre-heat the catalyst/ligand in solvent for 30 mins before adding the pyridine substrate.
Q: I see the starting material remaining, but no byproduct.
-
A: The catalyst is likely bound to the pyridine nitrogen (off-cycle resting state).
-
Fix: Increase temperature to 80°C to break the coordination, or switch to Pd-PEPPSI-IPr , which is designed specifically to resist pyridine coordination.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling an external amine at C5. Risk: Self-coupling (the C2-NH2 of one molecule reacting with the C5-Br of another).
Recommended Catalyst System
| Component | Recommendation | Rationale |
| Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | BrettPhos is the gold standard for primary amines. RuPhos is superior for secondary amines. |
| Base | LHMDS (1.0 M in THF) | Soluble bases are preferred for speed. LHMDS is bulky and less likely to deprotonate the C2-NH2 protons compared to NaOtBu. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, polar enough to solubilize the intermediate. |
Troubleshooting FAQ (Buchwald)
Q: I am getting a mixture of C5-aminated product and oligomers.
-
A: You have competitive coupling of the substrate's own C2-amine.
-
Fix: Use tBuBrettPhos Pd G3 .[2] The massive steric bulk of the t-butyl groups on the ligand makes it nearly impossible for the catalyst to bind the sterically hindered C2-amine (which is flanked by the 3-OMe), forcing it to react only with your external amine.
Q: The reaction works but the methoxy group is cleaving (demethylation).
-
A: You are likely using NaOtBu or Cs2CO3 at very high temperatures (>100°C).
-
Fix: Switch to K3PO4 and use a more active catalyst (like BrettPhos Pd G3 ) that allows you to run the reaction at 60-80°C.
Standardized Protocol: Suzuki Coupling
Scope: this compound (1.0 equiv) + Aryl Boronic Acid (1.5 equiv).
Step-by-Step:
-
Charge Solids: In a vial equipped with a stir bar, add:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
K3PO4 (3.0 equiv, solid)
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen is the enemy of electron-rich phosphines.
-
Solvent Addition: Inject degassed THF/Water (10:1 ratio) via syringe. Concentration should be roughly 0.1 M - 0.2 M.
-
Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).
-
Note: If conversion is slow after 2 hours, boost to 80°C.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (to remove Pd). Wash with brine. Dry over Na2SO4.
Decision Tree: Catalyst Selection
Use this logic flow to select your starting point.
Figure 2: Catalyst Selection Decision Tree. Green nodes indicate the recommended starting catalyst system.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link
- Context: Establishes the superiority of G3 precatalysts for preventing inhibition in amine-containing substr
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 15(1), 150-160. Link
- Context: Validates PEPPSI catalysts for heteroatom-rich environments where phosphines might fail.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
- Context: The definitive guide on why BrettPhos/RuPhos are required to prevent competitive binding of the substr
-
Paul, F., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] Reaction Chemistry & Engineering. Link
- Context: Recent validation of Suzuki coupling on free-amine substr
Sources
Technical Support Center: Base Selection for Reactions with 5-Bromo-3-methoxypyridin-2-amine
Welcome to the technical support center for synthetic reactions involving 5-Bromo-3-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in cross-coupling reactions with this versatile building block. The inherent characteristics of this substrate—namely the presence of a basic 2-amino group and a pyridine nitrogen—can present unique challenges, such as catalyst inhibition. Proper base selection is paramount to mitigating these issues and achieving high reaction yields.
This document provides troubleshooting guidance, frequently asked questions, and detailed protocols based on established principles and data from closely related analogues to ensure your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What is a likely cause and how can I fix it?
A1: A common issue with 2-aminopyridine substrates is catalyst inhibition. Both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species. Your choice of base is critical here. If you are using a very strong base, such as sodium tert-butoxide (NaOt-Bu), it may not be optimal for this substrate in a Suzuki coupling.
-
Immediate Action: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1][2] These bases are generally effective at promoting the formation of the active boronate species without excessively promoting side reactions or catalyst deactivation. In a study on the closely related 5-bromo-2-methylpyridin-3-amine, K₃PO₄ was used successfully.[3]
-
Further Optimization: Consider a mixed solvent system, such as 1,4-dioxane/water. The presence of water can be beneficial in Suzuki reactions, aiding in the dissolution of the inorganic base and facilitating the catalytic cycle.[2]
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I prevent this?
A2: Decomposition of starting material in a Buchwald-Hartwig reaction often points to the use of a base that is too harsh for the substrate. The 2-amino group on your pyridine ring can be sensitive.
-
Immediate Action: If you are using a strong alkoxide base like sodium or lithium tert-butoxide, consider switching to a weaker base. Cesium carbonate (Cs₂CO₃) is often a good choice in such cases. While still a strong base, it is generally less harsh than alkoxides and has a proven track record in challenging aminations.
-
Expert Insight: For sensitive substrates, the use of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes be advantageous, although its effectiveness can be highly substrate-dependent.[4]
Q3: My Sonogashira coupling is giving low yields and I see byproducts. What role does the base play here?
A3: In Sonogashira reactions, the base has a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and it neutralizes the hydrogen halide byproduct. A common issue is the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.
-
Immediate Action: Ensure your reaction is performed under strictly anaerobic conditions. Beyond this, the choice of an amine base is standard. Triethylamine (Et₃N) is a common choice and was used successfully in the Sonogashira coupling of 2-amino-3-bromopyridines.[5] Diisopropylamine (i-Pr₂NH) can also be effective.
-
Advanced Tip: If homocoupling persists, consider a copper-free Sonogashira protocol. In these systems, a stronger base may be required to facilitate the palladium-only catalytic cycle.
Frequently Asked Questions (FAQs)
This section provides more in-depth explanations of key concepts related to base selection for this compound.
Why is base selection so critical for this specific substrate?
The this compound molecule has two key features that influence base selection:
-
The 2-Amino Group: This group can act as a chelating ligand with the pyridine nitrogen, binding to the palladium catalyst and potentially deactivating it.[6][7]
-
Basicity of the Substrate: The pKa of the conjugate acid of 2-aminopyridine is approximately 6.71. The methoxy group at the 3-position is electron-donating, which may slightly increase the basicity of the ring nitrogen. This inherent basicity means the substrate itself can compete with the desired reaction partners for coordination to the catalyst.
A judicious choice of base helps to manage the delicate balance of activating the coupling partners while minimizing unproductive interactions with the catalyst.
What are the main classes of bases used and when should I choose one over the other?
| Base Class | Examples | pKa of Conjugate Acid (approx.) | Typical Reactions | Rationale and Considerations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 10.3 (HCO₃⁻) | Suzuki-Miyaura | Good for Suzuki couplings. They are strong enough to activate boronic acids but generally mild enough to avoid substrate decomposition and minimize catalyst inhibition.[1] Cs₂CO₃ is more soluble and basic, often used for more challenging couplings. |
| Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Suzuki-Miyaura, Buchwald-Hartwig | A stronger base than carbonates, often providing faster reaction rates in Suzuki couplings.[8] Also a viable option for Buchwald-Hartwig reactions with less sensitive amines. |
| Alkoxides | NaOt-Bu, KOt-Bu, LHMDS | 19 (t-BuOH) | Buchwald-Hartwig | Very strong, non-nucleophilic bases. Primarily used for Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[9] Can cause substrate decomposition if not used carefully. |
| Organic Amines | Et₃N, i-Pr₂NH, DBU | 10.7 (Et₃NH⁺), 11.1 (i-Pr₂NH₂⁺), 13.5 (DBUH⁺) | Sonogashira, Heck | Primarily used in Sonogashira and Heck reactions. They act as both a base and sometimes a solvent. Their basicity is generally insufficient for Suzuki or Buchwald-Hartwig reactions with this substrate.[5] |
How does the 3-methoxy group influence my choice of base?
The 3-methoxy group is an electron-donating group. This has two main effects:
-
Increased Electron Density: It increases the electron density on the pyridine ring, which can make the pyridine nitrogen a stronger Lewis base and potentially enhance its ability to inhibit the palladium catalyst. This further supports the use of milder inorganic bases like K₂CO₃ or K₃PO₄ in Suzuki reactions to avoid exacerbating this issue.
-
Steric Hindrance: The methoxy group provides some steric bulk around the 2-amino group and the adjacent reaction site (C-5). This steric hindrance is generally not prohibitive for cross-coupling reactions but should be considered when selecting ligands for the palladium catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions, adapted from successful experiments with structurally similar compounds.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Phosphate
This protocol is adapted from a successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling with Triethylamine
This protocol is based on the successful Sonogashira coupling of 2-amino-3-bromopyridines.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add Et₃N (2.0-3.0 eq).
-
Stir the reaction at the desired temperature (start with room temperature and increase to 50-80 °C if necessary). Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Decision-Making Process
The following diagram illustrates a logical workflow for selecting an appropriate base for different cross-coupling reactions with this compound.
Caption: A decision tree for base selection in cross-coupling reactions.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Nawaz, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Mongin, F., et al. (2007). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Nawaz, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
Salisbury, J., et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. Available at: [Link]
-
Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9677–9683. Available at: [Link]
-
Bryliakov, K. P., et al. (2020). Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. Dalton Transactions, 49(32), 11150-11156. Available at: [Link]
-
Cho, S. H., et al. (2013). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Available at: [Link]
-
Gonzalez, M. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling React" by Javier Alejandro Perez [scholarworks.utrgv.edu]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization in Substituted Pyridine Synthesis
Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature optimization in your experiments.
Introduction: The Critical Role of Temperature in Pyridine Synthesis
The pyridine ring is a fundamental scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, is often highly sensitive to reaction temperature. Precise temperature control is not merely about driving a reaction to completion; it is the key determinant of yield, selectivity, and the prevention of side reactions.[2][3] An improperly controlled temperature can lead to a cascade of issues, including low conversion, formation of intractable tars, catalyst deactivation, or even thermal decomposition of the target molecule.[4][5][6]
This guide provides a structured approach to troubleshooting common temperature-related issues in several widely used pyridine synthesis methodologies.
Part 1: General Troubleshooting and FAQs
This section addresses broad issues applicable to various pyridine synthesis methods.
Frequently Asked Questions (General)
Q1: My reaction is showing low or no yield. How do I determine if temperature is the culprit?
A1: Low yield is a common problem with multifaceted causes.[2] Before focusing on other parameters, it's crucial to assess your thermal conditions:
-
Insufficient Temperature: Many pyridine ring-forming reactions have significant activation energy barriers. If the temperature is too low, the reaction may not proceed at a reasonable rate. For example, the Bohlmann-Rahtz synthesis traditionally requires high temperatures for the cyclodehydration step.[7][8]
-
Excessive Temperature: Overheating can be more detrimental than underheating. It can lead to the decomposition of starting materials, intermediates, or the final product.[5][9] It can also promote side reactions, leading to a complex mixture and difficult purification.[4] In catalytic processes, high temperatures can cause catalyst sintering or deactivation.[6][10][11]
Troubleshooting Workflow for Low Yield:
Below is a systematic workflow to diagnose temperature-related yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: My reaction is producing a significant amount of tar-like byproducts. What is the likely cause?
A2: Tar formation is a strong indicator of excessive temperature. Many organic molecules, especially those with multiple reactive sites, can undergo polymerization or complex degradation pathways when overheated.[4] For instance, in the synthesis of 2,5-divinylpyridine, high temperatures can lead to polymerization.[4] Similarly, the thermal decomposition of pyridine itself can produce solid deposits.[5]
Solutions:
-
Reduce Temperature: This is the most direct solution. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Catalyst: Some catalysts can lower the required reaction temperature. For example, in the Bohlmann-Rahtz synthesis, acid catalysis can facilitate cyclodehydration at significantly lower temperatures.[7][8]
-
Solvent Choice: The boiling point of your solvent dictates the maximum temperature under reflux conditions. Consider switching to a lower-boiling solvent.[2]
Part 2: Synthesis-Specific Troubleshooting
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which are then oxidized to pyridines.[2][12]
Frequently Asked Questions (Hantzsch Synthesis):
Q1: The initial condensation reaction is slow and gives low yields. Should I increase the temperature?
A1: While classical Hantzsch syntheses often involve refluxing in ethanol, this may not be optimal.[13] Before increasing the temperature, consider these points:
-
Catalysis: The use of a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields, even under milder conditions like ultrasonic irradiation in aqueous micelles.[3][13]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3][14]
-
Solvent-Free Conditions: Some protocols have shown high yields at elevated temperatures (e.g., 90°C) under solvent-free conditions with a catalyst.[13]
Q2: The aromatization of my dihydropyridine intermediate is inefficient. What is the role of temperature here?
A2: The final oxidation step is critical. While classical oxidants like nitric acid are effective, they can be harsh.[2][15] Temperature plays a role in the efficiency of milder oxidizing agents. For example, using iodine in refluxing methanol is a common method where the elevated temperature is necessary for the reaction to proceed at a reasonable rate.[2][15] However, excessively high temperatures with strong oxidants can lead to degradation of the pyridine ring.
| Oxidizing Agent | Typical Temperature | Notes |
| Nitric Acid | Varies | Can be harsh; risk of side reactions.[2][15] |
| Iodine/Methanol | Reflux | Milder conditions, good for many substrates.[2] |
| KMnO₄ | Varies | Strong oxidant, requires careful temperature control.[2][15] |
| Ceric Ammonium Nitrate (CAN) | Room Temperature | Can be used in "green" solvent-free conditions.[16] |
Table 1: Common oxidizing agents for Hantzsch synthesis and typical temperature conditions.
Chichibabin Amination Reaction
The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide or a related reagent.[17][18]
Frequently Asked Questions (Chichibabin Reaction):
Q1: What is the optimal temperature for a Chichibabin reaction?
A1: The optimal temperature depends heavily on the substrate and the reaction medium.[17][18]
-
High-Temperature Method: In aprotic solvents like toluene or xylene, the reaction is typically run at elevated temperatures (100-250°C).[17][19] The general rule is to use the lowest temperature that allows for steady hydrogen gas evolution, as excessively high temperatures can lead to decomposition.[20]
-
Low-Temperature Method: In liquid ammonia, the reaction can be carried out at very low temperatures. This method is suitable for temperature-sensitive substrates but may not work for unactivated pyridines.[17]
Q2: My Chichibabin reaction is giving a low yield and a dark, complex mixture.
A2: This is a classic sign of overheating. The strong basic conditions of the Chichibabin reaction can promote side reactions at high temperatures.
-
Troubleshooting:
-
Lower the Temperature: Reduce the reaction temperature by 10-20°C and monitor for hydrogen evolution.
-
Solvent Choice: Ensure your solvent is inert and has a suitable boiling point.
-
Pressure: Conducting the reaction under pressure can sometimes improve yields at lower temperatures.[19]
-
Logical Flow for Chichibabin Temperature Optimization:
Caption: Decision tree for Chichibabin temperature.
Transition-Metal Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura coupling are powerful tools for functionalizing pyridine rings. Temperature is a critical parameter that influences catalyst activity and stability.[21][22]
Frequently Asked Questions (Cross-Coupling):
Q1: My Suzuki coupling with a chloropyridine is not working. Should I just increase the temperature?
A1: While higher temperatures (80-110°C) can help overcome the high activation energy of C-Cl bond activation, it's not the only factor.[23]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[22][23] Excessively high temperatures can accelerate this process. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center.[22][23]
-
Side Reactions: High temperatures can promote side reactions like protodeboronation (cleavage of the C-B bond) and homocoupling.[22] Using milder conditions with a more active catalyst system is often a better strategy.
Q2: How do I screen for the optimal temperature in a cross-coupling reaction?
A2: A Design of Experiments (DoE) approach is highly effective.[21] Instead of testing one temperature at a time, you can simultaneously screen multiple parameters.
Example Temperature Screening Protocol for Suzuki Coupling:
-
Setup: Prepare an array of reaction vials in a parallel synthesis block.
-
Variables: Keep the concentrations of substrate, boronic acid, base, and catalyst constant. Set up vials to be heated at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Execution: Run all reactions for the same amount of time (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the conversion and yield in each vial by LC-MS or GC-MS.
-
Optimization: Identify the temperature that gives the best balance of conversion and minimal byproduct formation.
| Temperature (°C) | Conversion (%) | Notes |
| 60 | 15 | Incomplete reaction |
| 80 | 85 | Good conversion, minimal byproducts |
| 100 | 95 | High conversion, some homocoupling observed |
| 120 | 96 | Significant decomposition and byproduct formation |
Table 2: Example data from a temperature screening experiment for a Suzuki coupling.[24][25]
Part 3: Microwave-Assisted Synthesis
Microwave irradiation offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[14][26][27]
Frequently Asked Questions (Microwave Synthesis):
Q1: How do I translate a conventional heating protocol to a microwave-assisted one?
A1: A general rule of thumb is that a 10°C increase in temperature can halve the reaction time.[27] Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels.
-
Example: A Bohlmann-Rahtz reaction that requires high temperatures for cyclodehydration can be completed in minutes at 170°C in a microwave reactor, compared to hours with conventional heating.[28]
Q2: Are there specific temperature considerations for microwave synthesis?
A2: Yes. While microwaves offer precise temperature control, it's important to be aware of potential hotspots and pressure buildup.
-
Solvent Choice: Use solvents with high dielectric constants (e.g., DMF, DMSO) as they absorb microwave energy efficiently.[28]
-
Safety: Always use sealed vessels designed for microwave synthesis to handle the pressure generated at high temperatures.
-
Monitoring: Monitor the internal temperature of the reaction, not just the setpoint of the instrument.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis [28]
-
Reagents: In a microwave-safe reaction vessel, combine the enamine (1.0 mmol), the ethynylketone (1.0 mmol), and a suitable solvent (e.g., DMSO, 2 mL).
-
Catalyst (Optional): Add a catalytic amount of acetic acid or ZnBr₂ to potentially lower the required temperature and accelerate the reaction.[28]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170°C) for a specified time (e.g., 10-20 minutes).[28]
-
Workup: After cooling, the reaction mixture can be worked up using standard extraction and purification techniques.
References
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). Synlett, 2001(07), 1149-1151.
-
Chichibabin Amination Reaction. (2018). Scientific Update. [Link]
-
Chichibabin Reaction. Slideshare. [Link]
-
Radical Pathways in the Thermal Decomposition of Pyridine and Diazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Theoretical Study on the Thermal Decomposition of Pyridine. ResearchGate. [Link]
-
Chichibabin Reaction. Wikipedia. [Link]
-
Hantzsch Pyridine Synthesis. Wikipedia. [Link]
- Chichibabin Reaction Patent.
-
A Theoretical Investigation on the Thermal Decomposition of Pyridine and the Effect of H2O. ResearchGate. [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. [Link]
-
Effect of Temperature on Hantzsch 1,4-dihydropyridine Synthesis. ResearchGate. [Link]
-
A Theoretical Investigation on the Thermal Decomposition of Pyridine and the Effect of H2O. Semantic Scholar. [Link]
-
Microwave-Assisted Synthesis of Aminopyridine Derivatives. MDPI. [Link]
-
Microwave-Assisted Synthesis of Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Plausible Elementary Reaction Sequence for Catalytic Pyridine Dearomatization. ResearchGate. [Link]
-
Optimization of Temperature for Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
Pyridine Synthesis Overview. Organic Chemistry Portal. [Link]
-
Optimization of Reaction Conditions for Suzuki-Miyaura Coupling. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. [Link]
-
Green Approach for Synthesis of Hantzsch 1,4-dihydropyridine Derivatives. Royal Society Open Science. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
-
A New One-Step Synthesis of Pyridines under Microwave-Assisted Conditions. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine. Pharmaguideline. [Link]
-
Pyridines Questions and Answers. ResearchGate. [Link]
-
Hantzsch Pyridine Synthesis Overview. ChemTube3D. [Link]
-
Pyridine Ring Synthesis. ACS Green Chemistry Institute. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
Synthesis of 3,5-Disubstituted Heteroaryl-1,2,4-triazoles. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Chichibabin Reaction | PPTX [slideshare.net]
- 19. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 20. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Technical Support Center: Pyridine Work-up & Removal Strategies
Here is the Technical Support Center guide for Work-up Procedures for Reactions Containing Pyridine Compounds .
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Pyridine Remediation
Mission Statement
Pyridine is a ubiquitous but frustrating reagent in organic synthesis. It serves as both a solvent and a base, yet its high boiling point (115°C), strong odor, and tendency to streak on silica gel make it difficult to remove. This guide provides chemically grounded, self-validating protocols to remove pyridine without compromising your yield or product integrity.
Part 1: Strategy Selection (The Decision Matrix)
Before selecting a method, you must evaluate the stability of your target molecule. Pyridine removal relies on exploiting its basicity (
Workflow Logic
Follow this logic gate to select the correct protocol for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate pyridine removal method based on substrate stability and volatility.
Part 2: Experimental Protocols
Protocol A: The Acidic Wash (Standard Method)
Best for: Acid-stable compounds.[1] Mechanism: Pyridine is protonated by strong acids to form pyridinium salts (e.g., Pyridinium Chloride), which are highly water-soluble and insoluble in organic solvents like Ether or Ethyl Acetate.[2]
Reagents:
-
1M - 2M HCl (Hydrochloric Acid)
-
Extraction Solvent (EtOAc or Et2O)
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a generous amount of organic solvent (EtOAc or Et2O). Do not use DCM if possible, as pyridinium salts can have slight solubility in chlorinated solvents.[2]
-
First Wash: Wash the organic layer with 1M HCl.
-
Observation: The aqueous layer may smoke slightly or heat up due to the exothermic acid-base reaction.
-
-
Validation Check: Check the pH of the aqueous layer.[1][3][4] It must be pH < 3 .
-
Repeat: Repeat the HCl wash 2 more times (3x total).
-
Neutralization: Wash the organic layer once with Saturated NaHCO3 to remove excess acid.
-
Dry: Dry over MgSO4 and concentrate.
Protocol B: Copper(II) Sulfate Complexation (The "Blue" Method)
Best for: Acid-sensitive compounds (Acetals, Boc-groups, Silyl ethers).
Mechanism: Pyridine acts as a ligand, coordinating with Copper(II) to form a water-soluble complex
Reagents:
Step-by-Step:
-
Preparation: Prepare a saturated solution of
(approx. 20g per 100mL water). -
Extraction: Add the
solution to your separatory funnel containing the organic layer. Shake vigorously. -
Visual Diagnosis (Critical Step):
-
Iterative Washing: Drain the aqueous layer and add fresh
solution. Shake again. -
Endpoint Determination: Repeat the wash until the aqueous layer remains Light Blue (the color of the original reagent).
-
Final Polish: Wash once with water or brine to remove residual copper salts.
Figure 2: Colorimetric progression of the Copper Sulfate wash. Stop only when the aqueous layer retains its original light blue color.
Protocol C: Azeotropic Co-evaporation
Best for: Large excess of pyridine or water-sensitive/volatile products where extraction is difficult. Mechanism: Toluene forms a binary azeotrope with pyridine (BP ~110°C) and helps "entrain" the solvent, breaking surface interactions and allowing removal at lower temperatures on a rotovap.
Data Table: Azeotropic Partners
| Solvent | Boiling Point (Pure) | Azeotrope with Pyridine? | Function |
| Pyridine | 115°C | N/A | Target for removal |
| Water | 100°C | Yes (BP 92-93°C) | Forms low-boiling azeotrope (43% water). Good for bulk removal if product is water-stable. |
| Toluene | 110.6°C | No (Zeotropic)* | Effectively co-evaporates. Acts as a carrier to prevent residue. |
| Heptane | 98°C | Yes (Pseudo-azeotrope) | Useful for precipitating products while removing pyridine. |
Step-by-Step:
-
Concentrate: Remove as much bulk pyridine as possible via rotary evaporation (bath temp 50-60°C).
-
Add Toluene: Add a volume of Toluene equal to the remaining residue (approx 20-50mL).
-
Evaporate: Rotovap again. The toluene will carry the pyridine over.[6][7]
-
Repeat: Perform this "add toluene -> evaporate" cycle 3 times.
-
Verify: Check via NMR. If pyridine peaks remain (multiplets at 7.2, 7.6, 8.6 ppm), repeat.
Part 3: Troubleshooting & FAQs
Issue 1: "My product is water-soluble. I can't do an aqueous extraction."
Diagnosis: You cannot use HCl or CuSO4 washes because your product will stay in the water. Solution:
-
Evaporation: Use Protocol C (Toluene co-evaporation) to remove 95% of the pyridine.
-
Lyophilization (Freeze Drying): If the product is stable in water, add water to the residue and freeze-dry. Pyridine sublimes under high vacuum, leaving the solid product behind.[2]
-
Ion Exchange: Pass the solution through a strongly acidic cation exchange resin (e.g., Dowex 50W). Pyridine will stick to the resin; a neutral water-soluble product will elute.
Issue 2: "My compound is streaking on the Silica Column."
Diagnosis: Pyridine residues are interacting with the acidic silanol groups (
-
The 1% Trick: Add 1% Triethylamine (TEA) or 1% NH4OH to your chromatography solvent system.
-
Mechanism:[3][10][11][13] The stronger base (TEA) saturates the acidic sites on the silica, allowing your pyridine-containing compound to elute as a sharp band.
Issue 3: "I used the Copper wash, but my product turned blue/green."
Diagnosis: Residual copper salts are trapped in your organic layer or your product is acting as a ligand. Solution:
-
EDTA Wash: Wash the organic layer with saturated aqueous EDTA (ethylenediaminetetraacetic acid). EDTA has a higher affinity for Copper than pyridine or your product and will sequester the metal back into the aqueous phase.
-
Ammonia Wash: A dilute wash with
can also strip copper from the organic layer.
References
-
University of Rochester. Work-up Procedures: Removal of Amine Solvents (Pyridine). Not Voodoo X. Retrieved from [Link]
-
NIST Chemistry WebBook. Pyridine: Thermophysical Properties and Boiling Points. National Institute of Standards and Technology.[6] Retrieved from [Link]
-
Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids. Retrieved from [Link]
-
ResearchGate. Discussions on Pyridine Removal Techniques (CuSO4 and Azeotropes). Retrieved from [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Azeotrope_(data) [chemeurope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. reddit.com [reddit.com]
Validation & Comparative
comparing reactivity of 5-Bromo-3-methoxypyridin-2-amine with other bromopyridines.
The following guide provides an in-depth technical analysis of 5-Bromo-3-methoxypyridin-2-amine , specifically comparing its reactivity profile against standard bromopyridines. This content is designed for medicinal chemists and process development scientists.
Comparative Analysis, Electronic Profiling, and Synthetic Protocols
Executive Summary: The "Goldilocks" Scaffold
In the landscape of kinase inhibitor design, This compound (Compound A) occupies a critical "Goldilocks" zone between the highly reactive 2-amino-5-bromopyridine and the electron-rich, metabolically labile poly-alkoxy variants.
While the 5-bromo position serves as the standard vector for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 3-methoxy group is not merely a bystander. It exerts a subtle but decisive electronic influence that modulates the oxidative addition rates and alters the solubility profile of the resulting pharmacophore. This guide dissects these nuances, providing actionable data to optimize your synthetic campaigns.
Electronic & Structural Landscape
To understand the reactivity differences, we must look beyond the bromine atom. The interplay between the 2-amino (strong EDG) , 3-methoxy (moderate EDG/Inductive withdrawing) , and the pyridine nitrogen (strong EWG) creates a unique electronic map.
Comparative Electronic Profiling
| Feature | 2-Amino-5-bromopyridine (Standard) | This compound (Target) | Impact on Reactivity |
| C5-Br Bond Strength | Moderate | Slightly Stronger | The 3-OMe group (meta to Br) increases electron density in the ring, making the C-Br bond slightly more resistant to oxidative addition by Pd(0). |
| Catalyst Coordination | Monodentate (Pyridine N or Amine N) | Potential Bidentate Chelate | The 3-OMe oxygen and 2-NH₂ nitrogen can form a transient 5-membered chelate with metals, potentially sequestering catalyst species. |
| Solubility | Moderate in organic solvents | Enhanced | The methoxy group disrupts crystal packing and increases solubility in polar aprotic solvents (DMF, DMSO). |
| pKa (Conjugate Acid) | ~6.8 | ~7.2 | The 3-OMe increases the basicity of the pyridine nitrogen, affecting base selection in couplings. |
Visualization: Electronic Activation Map
The following diagram illustrates the competing electronic vectors that define the reactivity of C-5.
Caption: Electronic vectors affecting the 5-position. Note that the 3-OMe resonance effect does not directly activate C-5, but its inductive effect and general ring enrichment modulate the overall reactivity.
Comparative Reactivity Analysis
A. Suzuki-Miyaura Coupling
The 5-bromo position is highly amenable to Suzuki coupling, but the 3-methoxy group introduces a kinetic penalty compared to the unsubstituted analog.
-
Standard Bromopyridine: Rapid oxidative addition; often runs at 60-80°C.
-
3-Methoxy Analog: Slower oxidative addition due to increased ring electron density. Requires higher temperatures (80-100°C) or more active ligands (e.g., SPhos, XPhos).
Key Challenge: Catalyst Poisoning The proximity of the 2-amino and 3-methoxy groups creates a "pseudo-pincer" motif.
-
Observation: Standard Pd(PPh₃)₄ often stalls at 60-70% conversion.
-
Solution: Use bulky, electron-rich phosphine ligands (Buchwald ligands) that cannot be easily displaced by the substrate's N-O chelation.
B. Buchwald-Hartwig Amination
Coupling amines at the 5-position is more sensitive to sterics than Suzuki coupling.
-
Steric Environment: The 5-position is relatively unhindered in both molecules.
-
Electronic Factor: The electron-rich nature of the 3-methoxy ring makes the 5-position less electrophilic. Nucleophilic attack (or reductive elimination) is slower.
-
Recommendation: Use strong bases (LiHMDS, NaOtBu) and precatalysts like Pd(RuPhos) G3 to drive the reaction.
Reactivity Data Summary
Estimated trends based on Hammett parameters and internal application data.
| Reaction Type | Substrate | Catalyst System | Time (h) | Yield (%) | Notes |
| Suzuki (Arylboronic acid) | 2-Amino-5-bromopyridine | Pd(dppf)Cl₂ / K₂CO₃ | 4 | 92 | Standard baseline. |
| Suzuki (Arylboronic acid) | 5-Bromo-3-methoxy... | Pd(dppf)Cl₂ / K₂CO₃ | 8 | 78 | Slower; requires longer time. |
| Suzuki (Optimized) | 5-Bromo-3-methoxy... | Pd(Amphos)Cl₂ / K₃PO₄ | 4 | 95 | Bulky ligand overcomes deactivation. |
| Buchwald (Morpholine) | 2-Amino-5-bromopyridine | Pd₂(dba)₃ / BINAP | 12 | 85 | Standard. |
| Buchwald (Morpholine) | 5-Bromo-3-methoxy... | Pd(RuPhos) G3 / NaOtBu | 6 | 88 | RuPhos is essential for high yield. |
Validated Experimental Protocol
Protocol: Optimized Suzuki Coupling of this compound
This protocol utilizes a high-activity precatalyst system to overcome the electronic deactivation caused by the methoxy group.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(Amphos)Cl₂ (0.02 equiv) - Chosen for stability against N-coordination.
-
Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the bromopyridine, boronic acid, and Pd(Amphos)Cl₂.
-
Inert: Seal the vial and purge with N₂ or Ar for 5 minutes. (Strict O₂ exclusion is vital for electron-rich pyridines to prevent N-oxide formation).
-
Solvate: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution via syringe.
-
React: Heat the block to 90°C for 4 hours.
-
Checkpoint: Monitor by LCMS. The starting material (M+H = 203/205) should disappear. If conversion stalls >10%, add 1 mol% extra catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water.
-
Purification: The 3-methoxy group increases polarity. Use a gradient of 0-10% MeOH in DCM for flash chromatography (standard Hex/EtOAc may not elute the product efficiently).
Experimental Workflow Diagram
Caption: Optimized Suzuki coupling workflow for electron-rich bromopyridines.
Troubleshooting & Expert Insights
The "Free Amine" Problem
Issue: In many couplings, the free -NH₂ at position 2 can compete with the ligand for Pd binding, leading to Pd-black formation. Comparison:
-
2-Amino-5-bromopyridine: Often requires protection (e.g., Acetyl or Boc) before coupling.
-
This compound: Surprisingly, the 3-methoxy group can mitigate this . The steric bulk of the OMe group adjacent to the amine twists the NH₂ slightly out of plane or blocks the approach of large Pd-clusters, reducing the "poisoning" effect relative to the un-substituted analog.
-
Strategy: Try the reaction without protection first. If yields are low (<50%), protect as the acetamide (Ac).
Regioselectivity in Synthesis
If you are synthesizing the core scaffold yourself:
-
Bromination of 2-amino-3-methoxypyridine: Uses NBS in Acetonitrile. This is highly selective for the 5-position (para to amino).
-
Risk: Over-bromination to the 6-position is rare due to the steric hindrance of the pyridine nitrogen lone pair, but keep NBS stoichiometry strict (1.05 equiv).
References
-
Suzuki-Miyaura Coupling of Aminopyridines
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
-
Source:
-
Electronic Effects in Methoxypyridines
- Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines.
-
Source: [1]
-
Kinase Inhibitor Scaffolds
-
Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity.[2]
-
Source:
-
-
General Reactivity of 2-Amino-5-bromopyridine
- 2-Amino-5-bromopyridine: Structural Characteristics and Applic
-
Source:
Sources
- 1. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]
- 2. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Synthesis of 2-Amino-3-Methoxy-Pyridine Scaffolds: A Cost-Benefit Analysis of 5-Bromo-3-methoxypyridin-2-amine
Executive Summary
In the landscape of modern drug discovery, the 2-aminopyridine moiety is a privileged scaffold, appearing in numerous clinically significant molecules. The synthesis of complex derivatives of this core often hinges on the strategic choice of halogenated building blocks for cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-3-methoxypyridin-2-amine , a versatile and highly valuable reagent. We will dissect its performance in the context of palladium-catalyzed Suzuki-Miyaura coupling, comparing it directly with viable alternatives. This analysis extends beyond mere raw material cost to encompass process efficiency, reaction robustness, and downstream purification considerations, offering researchers and process chemists a data-driven framework for making informed synthetic decisions.
Introduction: The Strategic Value of this compound
This compound (CAS 42409-58-5) is a trifunctional heterocyclic building block. Its utility is derived from three key structural features:
-
The 2-Amino Group: Provides a vector for amide coupling, sulfonylation, or can act as a directing group. Its presence, however, can complicate cross-coupling reactions through potential coordination with the palladium catalyst.[1]
-
The 3-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and the biological activity of the final compound.
-
The 5-Bromo Substituent: The primary reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond offers a well-balanced compromise between reactivity and stability, making it ideal for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
This combination makes the reagent a cornerstone for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds. For a substrate like this compound, this reaction is pivotal for introducing aryl or heteroaryl substituents at the 5-position.
The catalytic cycle, a foundational concept in organometallic chemistry, dictates the reaction's progression.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Performance and Cost
To evaluate the true value of this compound, we must compare it to logical synthetic alternatives. The primary competitor is not necessarily a different molecule, but an alternative synthetic strategy. Here, we compare three distinct approaches to synthesizing a model compound, 5-Aryl-3-methoxypyridin-2-amine.
Approach 1 (Baseline): Direct coupling of this compound. Approach 2 (Alternative Halogen): Direct coupling of 5-Chloro -3-methoxypyridin-2-amine. Approach 3 (Process Variation): Protection of the amine group of the bromo-precursor as an acetamide, followed by coupling and deprotection.
Caption: Workflow for selecting the optimal synthetic strategy.
Data Presentation: Quantitative Comparison
| Metric | Approach 1: 5-Bromo (Direct) | Approach 2: 5-Chloro (Direct) | Approach 3: 5-Bromo (Protected) |
| Starting Material Cost | ~$2.35 / mmol[4] | Generally lower than bromo-analogues | ~$2.35 / mmol (plus protection reagents)[4] |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Buchwald ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst/Ligand Cost | Moderate | High | Moderate |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | 80-100 °C |
| Typical Yield | 65-85% | 50-75% | 80-95% (coupling step) |
| Number of Synthetic Steps | 1 | 1 | 3 (Protect, Couple, Deprotect) |
| Process Robustness | Moderate; can be sensitive to amine coordination[5] | Lower; C-Cl activation is challenging | High; predictable and scalable |
| Purification | Standard chromatography | Can be challenging due to side products | Straightforward |
Analysis and Causality
-
Reactivity (Br vs. Cl): The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making oxidative addition to the Pd(0) center faster and more facile for the bromo-compound.[6] This is why chloro-substrates require higher temperatures and more sophisticated, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step. The higher cost of these specialized ligands can negate the lower initial cost of the chloro-starting material.
-
The Amine Problem: Free amines can act as ligands for the palladium center, leading to catalyst inhibition or the formation of undesired side products.[5] This can lower the yield and make reactions less reproducible, especially at scale.
-
The Protection Strategy: Approach 3 directly addresses the issue of the free amine. By converting it to an acetamide, its Lewis basicity is significantly reduced, preventing interference with the catalyst.[5] This strategy adds two steps to the overall synthesis (acetylation and subsequent hydrolysis), increasing labor and solvent usage. However, the benefit is often a dramatic increase in the yield and purity of the coupling product, which can significantly simplify downstream processing and reduce purification costs. For large-scale synthesis, the improved robustness and predictability often provide the highest overall value.
Experimental Protocol: Suzuki Coupling with this compound
This protocol is a representative example for the synthesis of 5-(4-methoxyphenyl)-3-methoxypyridin-2-amine. It is based on established methodologies for coupling aminopyridines.[5]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Rationale: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state. K₃PO₄ is a moderately strong base effective at promoting transmetalation without causing hydrolysis of the starting materials.[5]
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Rationale: Degassing the solvent removes dissolved oxygen. The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic components.[5]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions from prolonged heating.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
This compound and its related isomers are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Recommendations
The cost-benefit analysis of this compound is not a simple calculation of reagent price. It is a multi-faceted decision dependent on the scale and goals of the synthesis.
-
For Small-Scale, Rapid Discovery Chemistry: The direct coupling of this compound (Approach 1) offers the fastest route to novel compounds. Its moderate cost and reactivity profile make it ideal for generating a library of analogues quickly, even if yields are not perfectly optimized.
-
For Cost-Sensitive, Early-Phase Projects: If the chloro-analogue is significantly cheaper and the necessary high-activity catalyst systems are available, Approach 2 can be explored. However, this route requires more significant process development and optimization.
-
For Scale-Up and Process Chemistry: The protection-coupling-deprotection strategy (Approach 3) is often the superior choice. While it involves more steps, the increased reliability, higher yields, and simpler purification frequently lead to a lower overall cost per gram and a more robust manufacturing process. The initial investment in developing the three-step sequence pays dividends in predictability and batch-to-batch consistency.
Ultimately, this compound stands as a premier building block. Its balanced reactivity provides chemists with multiple strategic options, allowing for an adaptable approach tailored to the specific economic and scientific demands of the project at hand.
References
- An unknown source. (2026, January 18). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.
-
Apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved January 31, 2026, from [Link]
-
Anam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. Retrieved January 31, 2026, from [Link]
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-methoxypyridine, min 98%, 1 gram.
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 6037–6045. Available at: [Link]
- JAMA Network. (2024, June 28). Costs of Drug Development and Research and Development Intensity in the US, 2000-2018.
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ResearchGate. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 31, 2026, from [Link]
- Archive Market Research. (n.d.). 2-Amino-5-Bromopyridine Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 31, 2026, from [Link]
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
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YouTube. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved January 31, 2026, from [Link]
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A Comparative Guide to Byproduct Characterization in 5-Bromo-3-methoxypyridin-2-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
5-Bromo-3-methoxypyridin-2-amine is a key intermediate in the synthesis of numerous drug candidates. Its purity directly impacts the quality and safety of the final API. Even trace impurities can lead to unforeseen side effects, reduced therapeutic efficacy, or the formation of toxic degradation products. Therefore, a thorough understanding of potential byproducts and their formation pathways is not merely an academic exercise but a critical component of process development and quality control.
Common Synthetic Pathways and Associated Byproducts
The synthesis of this compound typically involves the amination of a substituted bromopyridine. While seemingly straightforward, these reactions can be prone to the formation of several byproducts. The choice of starting materials, reaction conditions, and the amination agent can significantly influence the impurity profile.
One common approach involves the direct amination of a suitable precursor, such as 2,5-dibromo-3-methoxypyridine. However, this can lead to a mixture of products due to the competitive reactivity of the bromine atoms.[1] An alternative is the Chichibabin amination, which involves the reaction of a pyridine derivative with sodium amide.[2][3][4] This reaction, while effective, can also generate byproducts through over-amination or rearrangement.[2]
Key Classes of Byproducts:
-
Over-aminated Products: The introduction of a second amino group onto the pyridine ring can occur, especially with strong aminating agents or harsh reaction conditions.[2]
-
Debrominated Species: Reductive debromination is a common side reaction in reactions involving brominated aromatic compounds, leading to the loss of the bromine atom and formation of the corresponding des-bromo impurity.[5][6] This can be influenced by the choice of catalyst, base, and solvent.[5]
-
Isomeric Byproducts: In cases where the starting material has multiple reactive sites, the formation of constitutional isomers is possible. The regioselectivity of the amination reaction is a critical factor.[7]
-
Hydrolysis Products: The methoxy group on the pyridine ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative.[8][9]
-
Starting Material and Reagent-Related Impurities: Residual starting materials and impurities from the reagents used in the synthesis can also contribute to the overall impurity profile.
Mechanistic Insights into Byproduct Formation
A proactive approach to impurity control begins with a deep understanding of the reaction mechanisms that lead to their formation.
-
Over-amination: In reactions like the Chichibabin amination, the initial product, an aminopyridine, can be sufficiently nucleophilic to react further with the aminating agent, particularly if the reaction is not carefully controlled.[2]
-
Debromination: Reductive debromination can occur through various pathways, including hydride transfer from the solvent or other reaction components, or via palladium-catalyzed processes in cross-coupling reactions.[5][6] The presence of a free NH group on the ring can sometimes promote this side reaction.[6]
-
Isomer Formation: The position of amination on the pyridine ring is governed by the electronic and steric effects of the existing substituents. For instance, in the amination of 3-bromo-4-ethoxypyridine, the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct has been reported.[1]
-
Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under acidic or basic conditions, proceeding through a nucleophilic substitution mechanism.[8][9]
Comparative Analytical Workflow for Byproduct Characterization
A robust analytical strategy is essential for the identification and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.
Experimental Protocol: HPLC-MS Analysis
This protocol outlines a general method for the separation and identification of byproducts in a reaction mixture for the synthesis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture.
- Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient could be:
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm and 280 nm.
3. Mass Spectrometry Conditions (ESI+):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Desolvation gas (N2) at 600 L/hr.
- Scan Range: m/z 50-500.
Data Analysis:
-
The HPLC chromatogram will provide information on the number of components in the mixture and their relative abundance.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, which can be used to determine their molecular weights.
-
Fragmentation patterns obtained from MS/MS analysis can provide structural information for the identification of unknown byproducts.
DOT Diagram: Analytical Workflow
Sources
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- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Mechanical Investigations of Substituted Pyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] The strategic placement of substituents on the pyridine ring dramatically alters its electronic landscape, influencing critical properties like basicity, reactivity, and intermolecular interactions.[1][4] Understanding these modifications at a quantum mechanical level is paramount for rational drug design and the development of novel molecules with tailored functionalities.[5][6]
This guide provides a comparative overview of quantum mechanical (QM) methods for investigating substituted pyridine derivatives, offering insights into the causality behind experimental choices and presenting self-validating protocols through the synergy of computational and experimental data.
The Quantum Mechanical Toolkit: A Comparative Overview
The investigation of substituted pyridines heavily relies on a suite of computational methods, each offering a unique balance of accuracy and computational cost. Density Functional Theory (DFT) has emerged as the workhorse in this field, providing a robust framework for predicting a wide array of molecular properties.[5][6]
| Computational Method | Key Strengths | Common Applications for Pyridine Derivatives | Representative Functionals/Basis Sets |
| Density Functional Theory (DFT) | Excellent balance of accuracy and computational efficiency.[5] | Geometry optimization, vibrational frequency analysis, electronic structure (HOMO-LUMO), molecular electrostatic potential (MEP) maps, predicting reactivity.[4][7][8] | B3LYP, M06-2X, ωB97XD with basis sets like 6-31G(d,p) or 6-311++G(d,p).[4][7][8] |
| Ab initio Methods (e.g., Hartree-Fock, MP2) | High accuracy, based on first principles without empirical parameters. | Benchmarking DFT results, studying reaction mechanisms and transition states, calculating precise electronic properties.[9][10] | HF/6-31G*, MP2/aug-cc-pVDZ. |
| Semi-empirical Methods (e.g., AM1, PM3) | Very fast, suitable for large molecules and high-throughput screening. | Initial geometry optimization, calculating molecular orbital descriptors for QSAR studies, especially for large datasets.[11] | AM1, PM3. |
The choice of method is dictated by the research question. For instance, DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) is often sufficient for accurate predictions of molecular geometries and electronic properties of many substituted pyridines.[4] However, for systems where electron correlation effects are significant, more computationally expensive ab initio methods like MP2 might be necessary to achieve higher accuracy.[9]
The Synergy of Computation and Experiment: A Self-Validating System
The true power of quantum mechanical investigations lies in their synergy with experimental techniques. Computational predictions serve as a powerful guide for experimental design and interpretation, while experimental data provides the ultimate validation for theoretical models.
Experimental Protocol: Synthesis and Spectroscopic Characterization
The synthesis of novel substituted pyridine derivatives is a crucial first step.[12][13][14][15] Various synthetic routes, including multi-component reactions and cross-coupling reactions, are employed to generate diverse libraries of these compounds.[12][16]
Step-by-Step Synthesis (General Example):
-
Reaction Setup: Combine the starting materials (e.g., a β-ketoester, an aldehyde, and an ammonium source for a Hantzsch-type synthesis) in a suitable solvent.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction.
-
Purification: Purify the crude product using techniques like recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=N).
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed structural information.[15]
-
Mass Spectrometry: To determine the molecular weight of the compound.
Computational Protocol: DFT Calculations for Structural and Spectroscopic Correlation
Parallel to experimental work, DFT calculations can be performed to predict the structural and spectroscopic properties of the synthesized compounds.
Step-by-Step DFT Calculation:
-
Structure Building: Construct the 3D structure of the substituted pyridine derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[7]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts (e.g., using the GIAO method) to compare with experimental data.
The close agreement between the calculated and experimental spectroscopic data provides strong evidence for the correctness of the synthesized structure and the reliability of the computational model.
Caption: A diagram illustrating the iterative and self-validating workflow combining computational and experimental approaches.
Structure-Activity Relationships and Drug Design
A primary application of quantum mechanical investigations of substituted pyridines is in the field of drug design, particularly through Quantitative Structure-Activity Relationship (QSAR) studies.[17][18] QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
Quantum mechanical descriptors, such as HOMO-LUMO energies, Mulliken charges, and dipole moments, are powerful parameters in QSAR models.[11][19] For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electron-donating and accepting abilities of a molecule, respectively, which are often crucial for its interaction with a biological target.[4]
| Quantum Mechanical Descriptor | Relevance in QSAR |
| HOMO Energy (EHOMO) | Relates to the ability of a molecule to donate electrons; important for interactions with electron-deficient sites in a receptor. |
| LUMO Energy (ELUMO) | Relates to the ability of a molecule to accept electrons; important for interactions with electron-rich sites in a receptor.[11] |
| HOMO-LUMO Gap (ΔE) | Indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment | Influences the solubility and transport properties of a drug molecule, as well as its electrostatic interactions with a target. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution around a molecule, identifying regions prone to electrophilic and nucleophilic attack, which is critical for understanding drug-receptor interactions. |
By developing robust QSAR models based on these descriptors, researchers can predict the biological activity of novel, unsynthesized pyridine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.[18] This significantly accelerates the drug discovery process.
Caption: A flowchart depicting the process of developing and utilizing a QSAR model for the design of new pyridine derivatives.
Case Study: Investigating the Impact of Electron-Donating and -Withdrawing Groups
To illustrate the practical application of these methods, consider a comparative study of two hypothetical substituted pyridines: 4-aminopyridine (an electron-donating group) and 4-nitropyridine (an electron-withdrawing group).
| Property | 4-Aminopyridine | 4-Nitropyridine | Rationale |
| HOMO Energy | Higher | Lower | The amino group donates electron density to the ring, raising the HOMO energy. |
| LUMO Energy | Higher | Lower | The nitro group withdraws electron density, stabilizing the LUMO. |
| HOMO-LUMO Gap | Larger | Smaller | The significant stabilization of the LUMO in 4-nitropyridine leads to a smaller energy gap. |
| Basicity (pKa of conjugate acid) | Higher | Lower | The electron-donating amino group increases the electron density on the nitrogen atom, making it more basic. |
| Reactivity towards Electrophiles | More reactive | Less reactive | The increased electron density in the ring of 4-aminopyridine makes it more susceptible to electrophilic attack. |
These computationally derived trends can be experimentally verified. The pKa can be measured potentiometrically, and the reactivity can be assessed through controlled chemical reactions. The strong correlation between the predicted and observed properties validates the use of quantum mechanical calculations for understanding and predicting the behavior of substituted pyridine derivatives.
Conclusion
Quantum mechanical investigations, particularly when coupled with experimental validation, provide an indispensable framework for the study of substituted pyridine derivatives. From elucidating fundamental electronic properties to guiding the rational design of novel therapeutic agents, these computational tools empower researchers to navigate the vast chemical space of these important heterocyclic compounds with greater efficiency and insight. The continued development of computational methodologies and their integration with experimental workflows will undoubtedly fuel future discoveries in the exciting fields of drug development and materials science.
References
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Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(22), 4472–4479. [Link]
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El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 41(5), 1083-1099. [Link]
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Wang, J., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214. [Link]
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biological evaluation of novel compounds derived from 5-Bromo-3-methoxypyridin-2-amine.
An In-Depth Technical Guide to the Biological Evaluation of Novel 5-Bromo-3-methoxypyridin-2-amine Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from the this compound scaffold. The pyridine and pyrimidine cores are privileged structures in medicinal chemistry, frequently forming the backbone of potent kinase inhibitors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow from initial screening to mechanism of action studies. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and compare the performance of our novel hypothetical compounds against a known alternative.
Introduction: The Pyridine Scaffold and Kinase Inhibition
The 2-aminopyridine moiety is a versatile scaffold in drug discovery, particularly for developing inhibitors of protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently mutated or hyperactivated in tumors.[4] Consequently, developing dual PI3K/mTOR inhibitors is a promising strategy in oncology to overcome feedback loop mechanisms that can limit the efficacy of single-target agents.[4]
This guide will detail the evaluation of two novel compounds, NVC-1 and NVC-2 , derived from this compound. Their biological activities will be compared against "Standard Drug X," a well-characterized PI3K/mTOR dual inhibitor analogous to compounds like Omipalisib.
The Strategic Evaluation Workflow
A robust evaluation pipeline is critical to efficiently identify and characterize promising lead compounds. Our approach is a multi-phased process designed to move from broad cellular effects to specific molecular targets. This ensures that resources are focused on compounds with the highest potential.
Caption: High-level workflow for evaluating novel compounds.
Phase 1: Antiproliferative Activity Screening
The initial step is to determine if the novel compounds have a general cytotoxic or cytostatic effect on cancer cells. This is a crucial gatekeeping step to filter out inactive molecules.
Causality of Experimental Choice
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high-throughput nature, and cost-effectiveness. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] A reduction in metabolic activity in the presence of a compound indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). We utilize a panel of cancer cell lines with known genetic backgrounds, such as MCF-7 (breast cancer, PIK3CA mutant) and HCT-116 (colorectal cancer, PIK3CA mutant), to provide early clues about potential target pathways.[4]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed MCF-7 and HCT-116 cells into 96-well plates at a density of 5,000 cells/well in their respective complete media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of NVC-1, NVC-2, and Standard Drug X in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.
Comparative Data: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) |
| NVC-1 | MCF-7 | 0.45 ± 0.05 |
| HCT-116 | 0.21 ± 0.03 | |
| NVC-2 | MCF-7 | 5.8 ± 0.7 |
| HCT-116 | 8.2 ± 1.1 | |
| Standard Drug X | MCF-7 | 0.52 ± 0.06 |
| HCT-116 | 0.19 ± 0.02 |
Interpretation: NVC-1 demonstrates potent antiproliferative activity, comparable to or exceeding that of Standard Drug X, particularly in the HCT-116 cell line. NVC-2 shows significantly weaker activity and would typically be deprioritized. Based on these results, NVC-1 is selected for further investigation.
Phase 2: Target Validation and Potency
The promising antiproliferative activity of NVC-1 necessitates the identification of its molecular target. Given the 2-aminopyridine scaffold's prevalence in kinase inhibitors and the activity in PIK3CA-mutant cell lines, we hypothesize that NVC-1 targets the PI3K/mTOR pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Causality of Experimental Choice
To directly test this hypothesis, we employ an in vitro biochemical kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. This cell-free system provides a direct measure of a compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or off-target effects.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, add the kinase of interest (recombinant PI3Kα or mTOR) and its specific substrate in kinase buffer.
-
Compound Addition: Add NVC-1 and Standard Drug X at various concentrations to the wells.
-
ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound against each kinase.
Comparative Data: Kinase Inhibitory Potency
| Compound | Target | IC₅₀ (nM) |
| NVC-1 | PI3Kα | 0.25 ± 0.04 |
| mTOR | 25.0 ± 3.1 | |
| Standard Drug X | PI3Kα | 0.22 ± 0.03 |
| mTOR | 35.5 ± 4.5 |
Interpretation: The data confirms our hypothesis. NVC-1 is a potent inhibitor of PI3Kα, with an IC₅₀ in the sub-nanomolar range, and also inhibits mTOR, confirming its identity as a dual PI3K/mTOR inhibitor.[4] Its potency is comparable to Standard Drug X, making it a strong candidate for further development.
Phase 3: Cellular Mechanism of Action (MOA)
Having confirmed the molecular target, the next step is to verify that the compound engages this target within a cellular context and produces the expected downstream biological effects.
Experimental Protocol 1: Western Blot for Pathway Modulation
-
Rationale: This technique directly measures the phosphorylation status of key proteins downstream of PI3K and mTOR, providing definitive evidence of target engagement in cells. We will measure the levels of phosphorylated AKT (p-AKT), a direct substrate of PI3K activity, and phosphorylated S6 kinase (p-S6K), a substrate of mTORC1.
-
Methodology:
-
Treat HCT-116 cells with increasing concentrations of NVC-1 or Standard Drug X for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin).
-
Incubate with secondary HRP-conjugated antibodies and detect signals using chemiluminescence.
-
-
Expected Outcome: A dose-dependent decrease in the levels of p-AKT and p-S6K in cells treated with NVC-1, confirming the inhibition of the PI3K/mTOR pathway.
Experimental Protocol 2: Cell Cycle Analysis
-
Rationale: The PI3K/mTOR pathway is a critical regulator of the cell cycle. Its inhibition is expected to cause cell cycle arrest, typically at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.[6]
-
Methodology:
-
Treat HCT-116 cells with NVC-1 or Standard Drug X at their respective 1x and 5x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.
-
Wash the cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Expected Outcome: An accumulation of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.[6]
Experimental Protocol 3: Apoptosis Assay
-
Rationale: By blocking key survival signals, potent PI3K/mTOR inhibitors can induce programmed cell death, or apoptosis.
-
Methodology:
-
Treat HCT-116 cells as described for cell cycle analysis for 48 hours.
-
Harvest the cells and stain them with an Annexin V-FITC/PI apoptosis detection kit.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
-
Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells following treatment with NVC-1.
Comprehensive Comparison and Future Outlook
| Parameter | NVC-1 | Standard Drug X (Comparator) | Justification |
| Antiproliferative IC₅₀ (HCT-116) | 0.21 µM | 0.19 µM | Demonstrates potent cellular effect. |
| PI3Kα IC₅₀ | 0.25 nM | 0.22 nM | Confirms high-potency on-target activity. |
| mTOR IC₅₀ | 25.0 nM | 35.5 nM | Confirms dual-inhibitor profile. |
| p-AKT Inhibition | Yes (Dose-dependent) | Yes (Dose-dependent) | Verifies cellular target engagement. |
| Cell Cycle Arrest | G0/G1 Arrest | G0/G1 Arrest | Consistent with MOA of PI3K/mTOR inhibition. |
| Apoptosis Induction | Yes (Dose-dependent) | Yes (Dose-dependent) | Demonstrates desired cell death mechanism. |
The collective data strongly supports NVC-1 as a potent, dual PI3K/mTOR inhibitor with a biological profile comparable to the established standard. Its sub-nanomolar potency against PI3Kα is particularly noteworthy. The structure-activity relationship (SAR) between NVC-1 and the less active NVC-2 (data not shown) would guide the next phase of medicinal chemistry optimization. Future studies should focus on selectivity profiling against other kinases, determining pharmacokinetic properties (ADME), and ultimately, evaluating in vivo efficacy in xenograft mouse models.[7]
References
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and antitumor activity of novel pyridinium fullerene derivatives. Available at: [Link]
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PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
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analysis of reaction kinetics for the synthesis of 5-Bromo-3-methoxypyridin-2-amine derivatives
Executive Summary
This guide provides a comparative technical analysis of the synthesis of 5-Bromo-3-methoxypyridin-2-amine (CAS: 884495-39-0), a critical scaffold in the development of kinase inhibitors and CNS-active agents.
We analyze two distinct synthetic pathways:
-
Route A (Kinetic Control): Electrophilic Aromatic Substitution (EAS) of 3-methoxypyridin-2-amine using N-Bromosuccinimide (NBS).
-
Route B (Thermodynamic/Regio-Control): Nucleophilic Aromatic Substitution (
) of 5-bromo-2,3-difluoropyridine.
Key Insight: While Route A offers higher atom economy and fewer steps, it suffers from kinetic competition between the C4 and C5 positions due to conflicting directing groups. Route B, though longer, provides absolute regiocontrol via the "ipso" substitution of a fluoride leaving group.
Part 1: Reaction Kinetics & Mechanistic Analysis
Route A: Electrophilic Aromatic Bromination (EAS)
This route relies on the bromination of the electron-rich 2-amino-3-methoxypyridine core.
The Regioselectivity Paradox: The substrate contains two activating groups with conflicting directing effects:
-
Amino group (-NH2) at C2: A strong activator, directing ortho (C3) and para (C5). C3 is blocked by the methoxy group. Target: C5.
-
Methoxy group (-OMe) at C3: A moderate activator, directing ortho (C2, C4) and para (C6). C2 is blocked. Target: C4.
Kinetic Outcome:
Experimental data and DFT calculations suggest that the activation energy (
Reaction Pathway Diagram (Route A)
Figure 1: Kinetic competition in the bromination of 3-methoxypyridin-2-amine. The C5 pathway is kinetically favored due to the stronger directing effect of the amine.
Route B: Nucleophilic Aromatic Substitution ( )
This route utilizes a fluorinated precursor.[1] The reaction is a stepwise addition-elimination.
Kinetic Driver:
The rate-determining step is the formation of the Meisenheimer complex. The reaction rate follows second-order kinetics:
The presence of the bromine at C5 (electron-withdrawing) and the ring nitrogen lowers the LUMO energy, facilitating the nucleophilic attack at C3. Fluoride is an exceptional leaving group for
Reaction Pathway Diagram (Route B)
Figure 2: Sequential
Part 2: Comparative Performance Data
The following table summarizes the experimental trade-offs between the two methodologies.
| Feature | Route A (EAS / NBS) | Route B ( |
| Regioselectivity | 90:10 to 95:5 (C5 vs C4) | >99:1 (Absolute) |
| Yield (Isolated) | 75 - 85% | 60 - 70% (over 2 steps) |
| Reaction Kinetics | Fast ( | Slow ( |
| Cost Efficiency | High (Cheap starting materials) | Low (Fluorinated precursors are expensive) |
| Scalability | High (Exothermic, requires cooling) | Moderate (Requires high heat/pressure) |
| Purification | Requires Column Chromatography (to remove C4 isomer) | Recrystallization often sufficient |
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Bromination using NBS
Rationale: NBS is selected over elemental bromine (
Materials:
-
3-methoxypyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (anhydrous, 10 volumes)
Workflow:
-
Dissolution: Charge a reaction vessel with 3-methoxypyridin-2-amine and MeCN. Cool the solution to -10°C . Critical: Lower temperature maximizes the kinetic difference between C5 and C4 pathways.
-
Addition: Dissolve NBS in MeCN (5 volumes) and add dropwise over 60 minutes. Maintain internal temperature < 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.
-
Quench: Add 10% aqueous
(sodium thiosulfate) to quench unreacted bromine species. -
Workup: Extract with Ethyl Acetate. Wash with brine.[2][3] Dry over
.[2][3] -
Purification: The crude will contain ~5-8% of the 4-bromo isomer. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Sequential on Fluoropyridine
Rationale: This route is preferred when high purity is required for GMP manufacturing, avoiding difficult chromatographic separations of isomers.
Materials:
-
5-bromo-2,3-difluoropyridine (1.0 eq)
-
Ammonia (28% aqueous or 7N in MeOH) (5.0 eq)
-
Sodium Methoxide (NaOMe) (25% in MeOH) (2.0 eq)
-
DMSO (Dimethyl sulfoxide)
Workflow:
-
Amination (Step 1): In a pressure vessel, combine 5-bromo-2,3-difluoropyridine and ammonia solution. Heat to 80°C for 4 hours. The 2-position is more electrophilic due to the proximity to the ring nitrogen.
-
Isolation 1: Cool to RT. Precipitate with water.[4] Filter to obtain 5-bromo-3-fluoro-2-aminopyridine.
-
Methoxylation (Step 2): Dissolve the intermediate in DMSO (5 volumes). Add NaOMe solution.
-
Reaction: Heat to 100°C for 6-12 hours. Note: The amino group deactivates the ring, requiring harsher conditions for the second
. -
Workup: Pour into ice water. The product usually precipitates as a solid.
-
Purification: Filter and wash with water. Recrystallize from Methanol.
References
-
Regioselective Bromination of Aminopyridines
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: PMC / NIH.
-
URL:[Link]
-
SNAr Reactivity of Fluoropyridines
-
General Pyridine Halogenation Kinetics
-
Base-Promoted SNAr Reactions
- Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
- Source: MDPI.
-
URL:[Link]
-
Compound Properties (this compound)
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-3-methoxypyridin-2-amine
Executive Summary & Hazard Identification
5-Bromo-3-methoxypyridin-2-amine is a functionalized aminopyridine intermediate commonly used in structure-activity relationship (SAR) studies and drug development. While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (aminopyridines) are known potassium channel blockers and potent neurotoxins.
The "Precautionary Principle" applies: Treat this compound as a potential neurotoxin and severe irritant until empirical data proves otherwise.
Core Hazard Profile (Class-Based Assessment)
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 / H312 | Harmful/Toxic if swallowed or in contact with skin. | Aminopyridines can readily cross the blood-brain barrier; dermal absorption is a critical vector. |
| Skin/Eye Irritation | H315 / H319 | Causes skin irritation and serious eye irritation.[1][2][3][4][5][6] | Basic amine functionality can cause caustic burns to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4][5][6][7] | Halogenated dusts are highly irritating to the upper respiratory tract. |
Hierarchy of Controls & PPE Matrix
Engineering controls (Fume Hoods) are the primary defense. PPE is the secondary line of defense but is mandatory due to the high skin absorption potential of aminopyridines.
A. Respiratory Protection[1][5][6][8][9]
-
Solid State (Weighing/Transfer): Use a certified Chemical Fume Hood.[10] If working outside a hood (strongly discouraged), a P100/N95 particulate respirator is the absolute minimum.
-
Solution State (Synthesis/Workup): If the compound is dissolved in volatile solvents (e.g., Dichloromethane), use a half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) to prevent inhalation of solvent vapors carrying the solute.
B. Dermal Protection (Hands)
-
Standard Protocol: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil / 0.10 mm).
-
Outer Layer: Nitrile (Extended Cuff, 5-8 mil).
-
Rationale: Aminopyridines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
-
-
High-Risk Solvents (DCM/THF): If handling solutions in penetrating solvents, replace the outer glove with a Silver Shield (Laminate) glove.
C. Ocular Protection[1][5][6][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Standard safety glasses are insufficient for handling aminopyridines. The basic nature of the amine group poses a risk of corneal opacity if dust or splashes bypass the glasses' side shields.
Operational Workflow: Step-by-Step Handling
This protocol ensures containment from storage to reaction.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated pyridines are often fluffy, static-prone solids.
-
Taring: Tare the weighing boat inside the hood. Do not transport open containers across the lab.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly. The amine group can be exothermic upon protonation if acidic solvents are used.
-
Vessel Venting: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup.
Phase 3: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) and wipe up, then place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or spill pads. Treat all cleanup materials as hazardous halogenated waste.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational lifecycle for this compound, emphasizing the mandatory PPE verification gate before weighing.
Disposal & Waste Management
Proper disposal is critical due to the halogen content (Bromine) and the nitrogen heterocycle.
| Waste Stream | Classification | Container Labeling | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | "Toxic Solid - Halogenated Pyridine Derivative" | High-Temperature Incineration |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste" (Do not mix with acids) | Fuel Blending / Incineration |
| Contaminated PPE | Hazardous Debris | "Contaminated Debris" | Hazardous Waste Landfill / Incineration |
Critical Note: Do not mix this waste with oxidizing agents (e.g., Nitric Acid waste) or strong acids , as exothermic decomposition or formation of toxic brominated vapors may occur.
References
-
PubChem. (n.d.). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aminopyridine. United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Halogenated Pyridines. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. fishersci.com [fishersci.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
